molecular formula C7H9N3O B2426856 N-(3-aminopyridin-2-yl)acetamide CAS No. 99314-99-5

N-(3-aminopyridin-2-yl)acetamide

Cat. No.: B2426856
CAS No.: 99314-99-5
M. Wt: 151.169
InChI Key: SQLKXYRHAKRQHL-UHFFFAOYSA-N
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Description

N-(3-aminopyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminopyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLKXYRHAKRQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-(3-aminopyridin-2-yl)acetamide (CAS 99314-99-5)

[1]

Executive Summary

N-(3-aminopyridin-2-yl)acetamide (CAS 99314-99-5) is a critical heterocyclic intermediate used primarily in the synthesis of imidazo[4,5-b]pyridine scaffolds. These fused ring systems serve as the core pharmacophore for a wide array of kinase inhibitors (e.g., Aurora, VEGF, JAK) and antiviral agents targeting proteases (e.g., SARS-CoV-3CLpro).

This guide addresses the specific synthetic challenge of generating this regioisomer with high purity. Unlike its isomers, CAS 99314-99-5 requires a designed synthetic route—typically via a nitro-reduction pathway—to ensure the acetyl group is selectively installed on the 2-amino position while leaving the 3-amino group free for subsequent cyclization.

Chemical Profile & Identity

ParameterData
CAS Number 99314-99-5
IUPAC Name This compound
Synonyms N-(3-amino-2-pyridinyl)acetamide; 2-Acetamido-3-aminopyridine
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Key Functional Groups Acetamide (Pos 2), Primary Amine (Pos 3), Pyridine Nitrogen

Synthesis & Manufacturing Protocol

The Regioselectivity Challenge

Direct acetylation of 2,3-diaminopyridine often yields mixtures or favors the N-(2-aminopyridin-3-yl)acetamide isomer due to the higher nucleophilicity of the 3-amino group (aniline-like) compared to the 2-amino group (amidine-like).

The Solution: The Nitro-Reduction Route . By starting with 2-amino-3-nitropyridine, the 3-position is "masked" as a nitro group, forcing acetylation to occur exclusively at the 2-position. Subsequent reduction reveals the target compound.

Step-by-Step Protocol
Phase 1: Acetylation

Precursor: 2-amino-3-nitropyridine (CAS 4214-75-9)

  • Dissolution: Dissolve 10.0 mmol of 2-amino-3-nitropyridine in 20 mL of acetic anhydride (Ac₂O).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or 4-dimethylaminopyridine (DMAP) if reaction kinetics are slow.

  • Reaction: Heat to 60–80°C for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The yellow starting material spot should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The intermediate, N-(3-nitropyridin-2-yl)acetamide, typically precipitates as a solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

Phase 2: Selective Reduction

Intermediate: N-(3-nitropyridin-2-yl)acetamide

  • Solvent System: Dissolve the nitro-intermediate in Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at room temperature for 4–12 hours.

    • Alternative (Iron Reduction): If halogen substituents are present on the ring (which might be sensitive to hydrogenolysis), use Iron powder (Fe) in Acetic Acid/Ethanol at reflux.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Purification: Concentrate the filtrate. The crude product can be recrystallized from Ethanol/Ether or purified via flash chromatography (DCM/MeOH gradient) to yield pure This compound .

Visualizing the Pathway

The following diagram illustrates the regioselective synthesis and the subsequent cyclization logic used in drug discovery.

SynthesisPathwaystart2-amino-3-nitropyridine(Precursor)intermediateN-(3-nitropyridin-2-yl)acetamide(Masked Intermediate)start->intermediateAc2O, Heat(Selective Acetylation)targetThis compound(CAS 99314-99-5)intermediate->targetH2, Pd/C(Nitro Reduction)cyclizedImidazo[4,5-b]pyridine(Drug Scaffold)target->cyclizedR-CHO / Oxidantor R-COOH / Heat(Cyclization)

Figure 1: The Nitro-Reduction pathway ensures correct regiochemistry (Green Node). The dashed red line indicates the primary application of this compound in generating fused heterocyclic drug cores.

Analytical Characterization

To validate the identity of synthesized CAS 99314-99-5, compare experimental data against these reference parameters.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 2.10 ppm (s, 3H): Methyl group of the acetamide (-NHCOCH ₃).

  • δ 5.10 ppm (br s, 2H): Free amine protons at position 3 (-NH ₂). Note: This signal is exchangeable with D₂O.

  • δ 6.90 – 8.00 ppm (m, 3H): Pyridine ring protons.

    • H-5 (dd): Typically the most shielded aromatic proton (~6.9 ppm).

    • H-4 (dd): ~7.1 ppm.

    • H-6 (dd): Deshielded due to proximity to ring nitrogen (~7.8 ppm).

  • δ 9.50 – 10.0 ppm (br s, 1H): Amide proton (-NH Ac).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 152.08; Expected Observed: 152.1.

  • Fragmentation: Loss of acetyl group (M-42) is a common fragmentation pattern in MS/MS.

Applications in Drug Development[3][7]

Kinase Inhibitor Scaffolds

The primary utility of CAS 99314-99-5 is as a "pre-cyclized" precursor. Reacting the free 3-amino group with aldehydes (followed by oxidation) or carboxylic acids creates the imidazo[4,5-b]pyridine core.

  • Mechanism: The amide nitrogen (N2) and the amine nitrogen (N3) react with an electrophilic carbon to close the imidazole ring.

  • Therapeutic Targets: This core is ubiquitous in inhibitors for Aurora Kinases , VEGF , and JAK pathways.

Antiviral Protease Inhibitors

Research into SARS-CoV 3CL protease inhibitors has utilized aminopyridine-acetamide derivatives. The acetamide group often acts as a hydrogen bond donor/acceptor within the enzyme's active site (specifically interacting with backbone residues like Glu166 in 3CLpro).

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant.[1][2] Treat as potentially toxic if inhaled or absorbed through skin, similar to other aminopyridines (which can block potassium channels).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can darken upon oxidation.

  • Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) on the nitro-intermediate to ensure thermal stability, as nitro-aromatics can be energetic.

References

  • National Institutes of Health (NIH). (2014). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188). PubMed Central. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-Diaminopyridine Preparation via Nitro Reduction. Retrieved from [Link]

N-(3-amino-2-pyridinyl)acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, physicochemical properties, and synthetic utility of N-(3-amino-2-pyridinyl)acetamide (also identified as 2-acetamido-3-aminopyridine ). This compound serves as a critical regioselective scaffold in the synthesis of imidazo[4,5-b]pyridine derivatives, a privileged pharmacophore in oncology and neuropharmacology.

Chemical Identity & Structural Analysis[1][2][3][4]

N-(3-amino-2-pyridinyl)acetamide is a vicinal diamino-pyridine derivative where the amino group at the C2 position is acetylated, leaving the C3 amino group free. This specific regiochemistry is crucial for directing subsequent cyclization reactions to form specific imidazo[4,5-b]pyridine isomers.

Attribute Detail
IUPAC Name N-(3-amino-2-pyridyl)acetamide; N-(3-aminopyridin-2-yl)acetamide
Common Name 2-Acetamido-3-aminopyridine
CAS Registry Number 6313-28-6 (Isomer specific)
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES CC(=O)Nc1c(N)cccn1
InChI Key SXGURHSLXPDJBC-UHFFFAOYSA-N
Structural Significance

The molecule features a pyridine ring substituted with an electron-donating amino group at C3 and an acetamido group at C2.

  • Regiochemistry: The distinction between the 2-acetamido-3-amino and 3-acetamido-2-amino isomers is vital. The C2-nitrogen is part of an amidine-like system within the pyridine ring, making it less nucleophilic than the C3-amine in the diaminopyridine precursor. However, in this specific derivative, the C2 position is already protected/modified as an acetamide, directing electrophilic attacks to the C3 amine or facilitating cyclodehydration.

  • H-Bonding: Intramolecular hydrogen bonding between the amide oxygen and the C3-amino hydrogen stabilizes the planar conformation, pre-organizing the molecule for cyclization.

Physicochemical Properties[1][2][4][5][6][7]

The following data represents experimental and predicted values for high-purity samples.

Property Value / Range Notes
Appearance Off-white to pale brown crystalline solidOxidizes slightly upon air exposure
Melting Point 198 – 202 °CDistinct from 3-acetamido isomer (~160°C)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in H₂OBest solubilized in polar aprotic solvents
pKa (Predicted) ~6.5 (Pyridine N), ~14 (Amide)Pyridine nitrogen basicity is modulated by substituents
LogP ~0.3Moderate lipophilicity

Synthetic Routes & Methodology

The Regioselective Nitro-Reduction Route (Recommended)

Direct acetylation of 2,3-diaminopyridine often yields a mixture or favors the 3-acetamido isomer due to the higher nucleophilicity of the C3 amine. To exclusively generate N-(3-amino-2-pyridinyl)acetamide , a stepwise protection-reduction strategy is required.

Protocol: Synthesis from 2-Amino-3-nitropyridine
  • Acetylation (Precursor Formation):

    • Reagents: 2-Amino-3-nitropyridine (1.0 eq), Acetic Anhydride (excess), cat. H₂SO₄.[1]

    • Conditions: Reflux for 2-4 hours.

    • Mechanism: The strong electron-withdrawing nitro group at C3 deactivates the ring, but the exocyclic amine at C2 remains sufficiently nucleophilic for acetylation under forcing conditions.

    • Product: 2-Acetamido-3-nitropyridine.

  • Selective Reduction:

    • Reagents: H₂ (g), Pd/C (10% wt), Ethanol/Ethyl Acetate.

    • Conditions: 3 atm H₂, RT, 4-6 hours.

    • Alternative: Fe powder / Acetic acid (Bechamp reduction) if avoiding hydrogenation.

    • Outcome: The nitro group is reduced to an amine without hydrolyzing the acetamide, yielding the target 2-acetamido-3-aminopyridine .

Visualization of Synthetic Pathway[8]

Synthesis Start 2-Amino-3-nitropyridine Step1 Acetylation (Ac2O, Reflux) Start->Step1 Inter 2-Acetamido-3-nitropyridine Step1->Inter Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Final N-(3-amino-2-pyridinyl)acetamide (Target) Step2->Final

Caption: Regioselective synthesis ensuring acetylation at the C2-position via a nitro-precursor strategy.

Reactivity & Applications in Drug Discovery[9]

Cyclization to Imidazo[4,5-b]pyridine

The primary utility of N-(3-amino-2-pyridinyl)acetamide is its readiness to cyclize into 2-methyl-3H-imidazo[4,5-b]pyridine (and derivatives). This scaffold is isosteric with purines and is found in numerous bioactive compounds, including antagonists for Angiotensin II receptors and inhibitors of various protein kinases.

  • Mechanism: Acid-catalyzed dehydration promotes the attack of the C3-amino nitrogen onto the carbonyl carbon of the acetamido group, followed by water elimination.

  • Conditions: Heating in glacial acetic acid or PPA (Polyphosphoric acid) at 120-150°C.

Experimental Protocol: Cyclization
  • Dissolution: Dissolve 1.0 g of N-(3-amino-2-pyridinyl)acetamide in 10 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (118 °C) for 12 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Cool to room temperature. Neutralize with sat. NaHCO₃ solution. Extract with Ethyl Acetate (3x).[2]

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: NMR should show the loss of the amide -NH proton and the formation of the imidazole core.

Visualization of Cyclization Mechanism

Cyclization Substrate N-(3-amino-2-pyridinyl)acetamide Activation Acid Activation (Protonation of Carbonyl O) Substrate->Activation H+ Attack Nucleophilic Attack (C3-NH2 attacks C=O) Activation->Attack Inter Dihydroimidazole Intermediate Attack->Inter Elimination Dehydration (-H2O) Aromatization Inter->Elimination Product 2-Methylimidazo[4,5-b]pyridine Elimination->Product

Caption: Mechanism of acid-catalyzed cyclodehydration to form the fused heterocyclic core.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential skin sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: "Nitropyridines in the Synthesis of Bioactive Molecules"
    • Source: MDPI (Molecules 2021)
    • URL:[Link]

  • Precursor Synthesis (2,3-Diaminopyridine derivatives)

    • Title: "2,3-Diaminopyridine - Organic Syntheses Procedure"
    • Source: Organic Syntheses, Coll. Vol. 5, p.346 (1973)
    • URL:[Link]

  • Cyclization Methodologies

    • Title: "Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine"
    • Source: PubMed (Acta Pol Pharm. 2000)
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: "2-Acetamido-3-aminopyridine Properties"
    • Source: PubChem / ChemicalBook
    • URL:[Link]

Sources

A Comprehensive Technical Guide to N-(3-aminopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-(3-aminopyridin-2-yl)acetamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, including its IUPAC name and synonyms, and presents a reasoned approach to its synthesis, based on established chemical principles for analogous structures. While experimental data for this specific molecule is limited in the public domain, this guide offers predicted physicochemical properties and spectroscopic data, drawing comparisons with closely related compounds to provide a valuable resource for researchers. Furthermore, the potential applications of this scaffold in drug discovery are discussed, highlighting its relevance in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

This compound is a substituted pyridine derivative. The accurate identification and nomenclature of this compound are crucial for clear scientific communication.

IUPAC Name: this compound

Synonyms:

  • 3-amino-2-acetamidopyridine

  • N-(3-amino-2-pyridinyl)acetamide[1]

CAS Number: 99314-99-5[2]

Molecular Formula: C₇H₉N₃O[3]

Molecular Weight: 151.17 g/mol [2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis and Methodology

Synthesis of the Precursor: 2,3-Diaminopyridine

2,3-Diaminopyridine can be synthesized through various methods, with a common approach being the reduction of 2-amino-3-nitropyridine.

Reaction Scheme:

2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2,3-Diaminopyridine 2,3-Diaminopyridine 2-Amino-3-nitropyridine->2,3-Diaminopyridine Reduction [Fe/HCl or Sn/HCl] 2,3-Diaminopyridine 2,3-Diaminopyridine This compound This compound 2,3-Diaminopyridine->this compound Acetic Anhydride or Acetyl Chloride (Controlled Stoichiometry)

Sources

Solubility of N-(3-aminopyridin-2-yl)acetamide in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Aqueous and DMSO Solubility of N-(3-aminopyridin-2-yl)acetamide for Drug Discovery Applications

Executive Summary

Part 1: Foundational Concepts

The Critical Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. In early-stage drug discovery, aqueous solubility is a key determinant of a compound's 'drug-like' properties.[1][2] Insufficient solubility can lead to a host of challenges:

  • Underestimated Potency: Compounds precipitating in in vitro biological assays will have an apparent activity lower than their true intrinsic potency, confounding SAR analysis.

  • Poor Absorption and Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility is a primary cause of poor oral bioavailability.[3]

  • Formulation Difficulties: Developing a viable dosage form for a poorly soluble compound requires significant time and resources, often involving complex and costly formulation strategies.[3]

Therefore, accurate solubility assessment is not merely a data collection exercise; it is a critical tool for risk mitigation and rational compound progression.

Compound Profile: this compound

To illustrate the solubility assessment process, we will focus on the target molecule this compound.

Chemical Structure:

This molecule possesses several key functional groups that will influence its solubility:

  • Pyridine Ring: A basic nitrogen atom capable of accepting a proton, suggesting pH-dependent solubility.

  • Amino Group (-NH2): A primary amine that is also basic and can act as a hydrogen bond donor and acceptor.

  • Acetamide Group (-C(O)NH-): An amide linkage that is polar and can participate in hydrogen bonding as both a donor and acceptor.

These features suggest a capacity for interaction with polar solvents. While no experimental solubility data has been published for this specific compound[4], we can utilize its structure to guide our experimental design.

PropertyValueSource
Molecular Formula C₇H₉N₃OPubChem[4]
Molecular Weight 151.17 g/mol PubChem[4]
Predicted XlogP -0.3PubChem[4]

The negative predicted XlogP suggests the compound is likely to be hydrophilic and possess reasonable aqueous solubility.

DMSO and Water: A Tale of Two Solvents

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent, prized in drug discovery for its exceptional ability to dissolve a wide range of compounds.[5][6] It is the standard solvent for creating high-concentration stock solutions for compound libraries. However, its use requires careful consideration. High concentrations of DMSO are toxic to cells, and compounds dissolved in 100% DMSO can precipitate when diluted into aqueous buffers.[5] It is crucial to maintain the final DMSO concentration in biological assays as low as possible, typically below 0.5%.[5]

Water (Aqueous Buffers): As the biological solvent, water is the most relevant medium for solubility assessment. Because many drug candidates are ionizable, their solubility can be highly dependent on pH.[2] Therefore, experiments are typically conducted in buffered solutions, such as phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.

Part 2: Experimental Determination of Solubility

Thermodynamic vs. Kinetic Solubility: A Necessary Distinction

The term "solubility" can be ambiguous without proper context. In pharmaceutical research, we differentiate between two key types of measurements.[7]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[2][3][8] This measurement is determined by allowing excess solid compound to equilibrate with the solvent over a long period (e.g., 24-72 hours) and reflects the solubility of the most stable crystalline form.[7] It is the "gold standard" measurement, essential for lead optimization and pre-formulation studies.[2]

  • Kinetic Solubility is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer.[9] The concentration at which the compound precipitates out of this supersaturated solution is its kinetic solubility.[1][7] This method is not an equilibrium measurement but is rapid and well-suited for the high-throughput screening (HTS) of large compound libraries in early discovery.[1]

The values obtained from these two methods can differ significantly, with kinetic solubility often being higher than thermodynamic solubility.

Protocol 1: Assessing High-Concentration Solubility in DMSO for Stock Solution Preparation

Causality: Before any aqueous testing, the maximum practical concentration for a stable DMSO stock solution must be established. This ensures accurate compound dispensing in subsequent assays and prevents issues arising from precipitated compound in the source plate. An NMR-based method is highly effective for fragments and small molecules as it simultaneously confirms identity, purity, and concentration.[10]

Methodology: Visual and NMR-Based Assessment

  • Preparation: Accurately weigh ~5 mg of this compound into a tared glass vial.

  • Solubilization: Add a calculated volume of high-purity DMSO (e.g., DMSO-d6 for NMR) to achieve a target concentration of 100 mM.

  • Mixing: Vigorously vortex the solution for 2-5 minutes. Gentle warming (37°C) or sonication can be applied if dissolution is slow.[5]

  • Equilibration & Observation: Allow the solution to stand at room temperature overnight. Visually inspect for any solid precipitate against a dark background.

  • Quantification (NMR): If no precipitate is observed, acquire a quantitative ¹H NMR spectrum. The integrated signal of the compound relative to the DMSO-d6 residual peak allows for an accurate concentration measurement, confirming full dissolution.

  • Determination: If the compound is fully soluble, this concentration is suitable for a stock solution. If not, the experiment should be repeated at a lower target concentration (e.g., 50 mM).

G cluster_prep Preparation cluster_dissolve Dissolution cluster_analysis Analysis cluster_outcome Outcome weigh Weigh Compound add_dmso Add DMSO to Target Conc. weigh->add_dmso vortex Vortex / Sonicate add_dmso->vortex equilibrate Equilibrate Overnight vortex->equilibrate inspect Visual Inspection equilibrate->inspect qnmr Quantitative NMR inspect->qnmr soluble Soluble: Stock OK qnmr->soluble Concentration Matches Target insoluble Insoluble: Repeat at Lower Conc. qnmr->insoluble Concentration < Target G start Start: 10 mM DMSO Stock dispense Dispense Stock into 96-well Plate start->dispense add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer mix_incubate Mix and Incubate (e.g., 2h @ 25°C) add_buffer->mix_incubate measure Measure Light Scattering (Nephelometry) mix_incubate->measure analyze Analyze Data vs. Threshold measure->analyze end Result: Kinetic Solubility (µM) analyze->end G start Add Excess Solid Compound to Aqueous Buffer shake Agitate for 24-48h to Reach Equilibrium start->shake separate Separate Phases (Centrifuge / Filter) shake->separate quantify Quantify Supernatant (HPLC-UV vs. Std Curve) separate->quantify result Result: Thermodynamic Solubility (µg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility (Shake-Flask Method).

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound

ParameterMethodSolvent/MediumTemperatureSolubility (µM)Solubility (µg/mL)
Stock SolutionVisual / qNMR100% DMSO25°C>100,000>15,117
Kinetic SolubilityNephelometryPBS, pH 7.4 (2% DMSO)25°C18528.0
Thermodynamic SolubilityShake-FlaskPBS, pH 7.425°C15223.0

Interpretation: In this hypothetical example, the kinetic solubility is slightly higher than the thermodynamic solubility, which is a common observation. Both values would classify this compound as having moderate-to-high aqueous solubility, a favorable property for a drug candidate. The high solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions.

Conclusion

Determining the solubility of a novel compound like this compound is a multi-step process that requires a clear understanding of the questions being asked at each stage of the drug discovery process. Rapid, high-throughput kinetic assays are invaluable for triaging large sets of compounds, while the rigorous, resource-intensive shake-flask method provides the definitive thermodynamic solubility needed for lead optimization and candidate selection. By employing the validated protocols and logical frameworks presented in this guide, researchers can generate accurate, reliable, and decision-enabling data, ensuring that promising compounds are advanced on a solid foundation of physicochemical understanding.

References

  • Kinetic Solubility Assays Protocol. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqzmHZWsQgjEozSEIodQziIt2ojTvyPnht4GXSeX0E0v59FJZLeh-OrpMYM7AafGB1iYNnwloexWHgskRPpZIkCGkWo9l7T8RzhMd3sX7KQxcNQJJD_dPYW4FvS8CTeNZBRjWQdxIftWZaa1lvahkvdK0l]
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The Janus Scaffold: A Technical Guide to N-(3-aminopyridin-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Structural utility, synthetic pathways, and biological efficacy of the N-(3-aminopyridin-2-yl)acetamide core.

Executive Summary: The "Gateway" Pharmacophore

In the landscape of heterocyclic medicinal chemistry, This compound represents a critical "Janus" scaffold—a molecule with two distinct faces. In its open-chain form, it functions as a bidentate hydrogen-bond donor/acceptor motif capable of unique interactions within kinase hinge regions. However, its primary utility lies in its role as the obligate precursor to imidazo[4,5-b]pyridines (1-deazapurines), a privileged class of bioisosteres for purine nucleosides.

This guide dissects the biological activity of this scaffold, moving beyond simple phenotypic observations to the molecular mechanisms driving its efficacy in oncology (kinase inhibition) and infectious disease (antimicrobial action).

Structural Architecture & SAR Logic

The "Open" vs. "Closed" Dynamic

The biological activity of this scaffold is dictated by the equilibrium and chemical reactivity between its open (acetamide) and closed (imidazopyridine) forms.

  • The Open Form (Acetamide): Possesses a rotatable bond allowing conformational adaptation. The acetamide carbonyl and the pyridyl nitrogen can form a pseudo-ring via intramolecular hydrogen bonding, mimicking fused heterocycles while retaining solubility.

  • The Closed Form (Imidazo[4,5-b]pyridine): formed via dehydration cyclization. This structure is planar, aromatic, and mimics adenine, making it an ideal ATP-competitive inhibitor.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the structural evolution and pharmacophoric points of the scaffold.

PharmacophoreMap cluster_legend Activity Profile Precursor 2,3-Diaminopyridine OpenForm This compound (Open Scaffold) Precursor->OpenForm Regioselective Acetylation ClosedForm 2-Methyl-3H-imidazo[4,5-b]pyridine (Cyclized Pharmacophore) OpenForm->ClosedForm Dehydrative Cyclization (-H2O) HingeBind Kinase Hinge Binding (Donor-Acceptor Motif) OpenForm->HingeBind Bidentate Ligand ClosedForm->HingeBind ATP Mimicry Intercalation DNA Intercalation / Pi-Stacking ClosedForm->Intercalation

Figure 1: Structural evolution from precursor to active pharmacophore, highlighting the dual-mode binding potential (Open vs. Closed).

Synthetic Pathways: Precision & Control

Achieving the correct regioisomer is the primary challenge. Direct acetylation of 2,3-diaminopyridine can yield a mixture of 2-acetamido, 3-acetamido, or di-acetylated products.

Validated Synthetic Protocol

Objective: Synthesis of 2-methyl-3H-imidazo[4,5-b]pyridine via the this compound intermediate.

Step 1: Regioselective Acetylation

  • Reagents: 2,3-Diaminopyridine (1.0 eq), Acetic Anhydride (1.1 eq), in Ethanol or Dichloromethane.

  • Condition: Stir at 0°C to RT for 2–4 hours.

  • Mechanism: The 2-amino group is generally more nucleophilic due to the specific electronic environment of the pyridine ring, but temperature control is vital to prevent di-acetylation.

  • Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show a single major spot.

  • Isolation: Evaporation and recrystallization from ethanol.

Step 2: Cyclization (The "Deazapurine" Formation)

  • Reagents: Intermediate from Step 1, POCl3 (Phosphorus Oxychloride) or Polyphosphoric Acid (PPA).

  • Condition: Reflux at 100–120°C for 4–6 hours.

  • Workup: Neutralize with NaOH to pH 7–8. The cyclized product precipitates.

  • Validation:

    • 1H NMR: Disappearance of the acetamide -NH signal and the upfield shift of the methyl group (integrated into the aromatic system).

    • MS: Loss of 18 mass units (H2O) compared to the open intermediate.

Biological Activity Profiles

Oncology: Kinase Inhibition (The ATP-Competitive Edge)

The cyclized derivatives (imidazo[4,5-b]pyridines) are potent inhibitors of serine/threonine kinases.

  • Target: Aurora Kinases (A/B) and MPS1 (TTK).

  • Mechanism: The pyridine nitrogen (N1 or N3 of the fused system) accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH of a specific residue), while the NH of the imidazole ring acts as a donor to the backbone carbonyl.

  • Data Insight: Substituents at the 2-position (derived from the acetamide R-group) determine selectivity. Bulky aromatic groups here can access the hydrophobic "back pocket" of the kinase.

Antimicrobial & Antiviral Activity[1][2]
  • Tuberculosis: Derivatives of this scaffold have shown MIC values < 1 µM against Mycobacterium tuberculosis.[1] The mechanism often involves inhibition of DNA gyrase or specific metabolic enzymes like methionyl-tRNA synthetase.

  • Antiviral: Activity against RSV (Respiratory Syncytial Virus) has been documented, particularly with halogenated derivatives (e.g., bromo-substitution on the pyridine ring).

Quantitative Data Summary
Derivative ClassTarget / OrganismActivity Metric (IC50 / MIC)Key Substituent (R)Ref
Imidazo[4,5-b]pyridine Aurora Kinase AIC50: 30–300 nM2-Aryl / 2-Heteroaryl[1, 4]
Imidazo[4,5-b]pyridine M. tuberculosisMIC: 0.5–2.0 µg/mL2-Cyanomethyl[1, 3]
Open Acetamide PI3KδIC50: ~30 nM2-Aminopyridine core[6]
Imidazo[4,5-b]pyridine Colon Cancer (HCT116)IC50: 0.4 µMAmidino-substituted[2, 5]

Experimental Protocol: In Vitro Kinase Assay

To validate the biological activity of synthesized this compound derivatives, the following ADP-Glo™ Kinase Assay workflow is recommended. This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

Workflow Logic (DOT Visualization)

KinaseAssay Start Compound Preparation (DMSO Serial Dilution) EnzymeMix Add Kinase + Substrate (Aurora A / MPS1) Start->EnzymeMix Reaction Incubation (RT, 60 mins, +ATP) EnzymeMix->Reaction Stop Add ADP-Glo Reagent (Depletes unconsumed ATP) Reaction->Stop Detection Add Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) Stop->Detection Readout Measure Luminescence (RLU ~ Kinase Activity) Detection->Readout

Figure 2: Step-by-step logic for the ADP-Glo Kinase Assay to validate inhibitor potency.

Detailed Protocol Steps
  • Preparation: Dissolve the this compound derivative in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3).

  • Enzyme Reaction: In a 384-well white plate, add 2 µL of compound and 4 µL of Kinase/Substrate mix (e.g., Aurora A and Myelin Basic Protein).

  • Initiation: Add 4 µL of ATP (at Km concentration).

  • Incubation: Shake for 60 minutes at room temperature.

  • Termination (ADP-Glo): Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This stops the kinase reaction and depletes remaining ATP.

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase reaction.

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The this compound scaffold is an ideal candidate for Fragment-Based Drug Discovery .

  • Low Molecular Weight: The core is < 200 Da, leaving room for optimization ("growing" the molecule).

  • Ligand Efficiency: It binds efficiently to the hinge region.

  • Optimization Strategy: Future development should focus on substituting the acetamide methyl group with heteroaryl rings (via Suzuki coupling on the precursor) to extend into the kinase solvent-exposed front pocket, enhancing specificity.

References

  • Jarmoni, K., et al. (2024).[2] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.[2] Link

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[3][4][5] Molecules (MDPI). Link

  • Sowkarya, G., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[3][4][1][6][7] Semantic Scholar. Link

  • Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry Letters.[8] Link

  • Gomaa, H.A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.[7] Bioorganic Chemistry.[6][7][8] Link

  • Zhang, Y., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors.[9] European Journal of Medicinal Chemistry. Link

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N-(3-aminopyridin-2-yl)acetamide vs N-(6-aminopyridin-2-yl)acetamide isomer difference

Technical Guide: -(3-aminopyridin-2-yl)acetamide vs. -(6-aminopyridin-2-yl)acetamide

Executive Technical Summary

The primary distinction between these isomers lies in their intramolecular interactions and reactivity profiles:

  • The 2,3-Isomer (

    
    -(3-aminopyridin-2-yl)acetamide):  Characterized by strong intramolecular hydrogen bonding and high reactivity. It is a "metastable" intermediate often used as a precursor for fused heterocycles (specifically imidazo[4,5-b]pyridines). Synthesizing this specific regioisomer requires protecting group strategies to avoid the thermodynamically favored acetylation of the 3-amine.
    
  • The 2,6-Isomer (

    
    -(6-aminopyridin-2-yl)acetamide):  Characterized by symmetry (in the precursor) and steric independence of the functional groups. It acts as a stable "linear" scaffold or hinge-binder in kinase inhibitors. The synthetic challenge is statistical control of mono-acetylation.
    
Feature

-(3-aminopyridin-2-yl)acetamide

-(6-aminopyridin-2-yl)acetamide
Substitution Pattern Ortho (2,3)Meta-like (2,6)
Dominant Electronic Effect Intramolecular H-bond (Amide NH

N3)
Inductive withdrawal (N-pyridine)
Primary Reactivity Cyclodehydration to ImidazopyridineAmide coupling / Nucleophilic attack
Synthetic Trap Regioselectivity (3-NH

is more nucleophilic)
Over-acetylation (formation of di-acetamide)
MedChem Utility Fused-ring scaffold precursorBidentate ligand / Hinge binder

Structural Dynamics & Electronic Properties[1]

The Ortho-Effect in the 2,3-Isomer

In

  • H-Bonding: The amide proton (N-H) forms a 6-membered intramolecular hydrogen bond with the lone pair of the C3-amine (or inversely, the C3-amine proton to the amide carbonyl).

  • Cyclization Potential: Under acidic or thermal stress, this isomer spontaneously cyclizes to form 2-methyl-1H-imidazo[4,5-b]pyridine . This makes the compound difficult to store for long periods in solution.

The Pincer Geometry of the 2,6-Isomer

In

  • Electronic Isolation: There is no direct intramolecular H-bonding between the functional groups.

  • Chelation: This isomer can act as a tridentate pincer ligand (

    
    -donor) if the amide carbonyl oxygen participates, or more commonly as a bidentate ligand coordinating metals through the pyridine nitrogen and the free amine.
    

Synthetic Protocols & Regiochemistry[2]

Synthesis of -(3-aminopyridin-2-yl)acetamide (The "Nitro" Route)

The Challenge: If you react 2,3-diaminopyridine directly with acetic anhydride, the 3-amino group reacts first . The 3-amine is more nucleophilic because the 2-amine is electronically deactivated by the adjacent ring nitrogen (guanidine-like resonance withdrawal). The Solution: To get the acetamide on the 2-position, you must acetylate a precursor where the 3-position is deactivated (e.g., a nitro group) and then reduce it.

Step-by-Step Protocol:
  • Starting Material: 2-Amino-3-nitropyridine (commercially available or from nitration of 2-aminopyridine).

  • Acetylation: Dissolve 2-amino-3-nitropyridine (10 mmol) in acetic anhydride (5 mL). Heat to reflux for 2 hours. The electron-withdrawing nitro group makes the 2-amine sluggish, requiring heat.

    • Check: Monitor TLC for disappearance of yellow starting material.

  • Hydrolysis (if bis-acetylated): Often, bis-acetylation occurs (forming the imide). Treat the crude with aqueous NaHCO

    
     / MeOH at RT to hydrolyze the sensitive 
    
    
    -acetyl group, leaving the desired mono-amide.
  • Reduction: Dissolve the nitro-acetamide in MeOH. Add 10% Pd/C catalyst (10 wt%) and stir under

    
     atmosphere (balloon) for 4-6 hours.
    
  • Purification: Filter through Celite. Evaporate solvent.[1] Recrystallize from Ethanol/Hexane.

Synthesis of -(6-aminopyridin-2-yl)acetamide (The "Statistical" Route)

The Challenge: 2,6-Diaminopyridine is symmetric. Reacting with 1 equivalent of acetylating agent yields a statistical mixture: 25% unreacted, 50% mono-product, 25% di-product. The Solution: Use a slight deficit of anhydride and slow addition at low temperature to favor mono-substitution.

Step-by-Step Protocol:
  • Dissolution: Dissolve 2,6-diaminopyridine (10 mmol) in dry THF (50 mL) and add triethylamine (11 mmol). Cool to 0°C.

  • Controlled Addition: Dilute acetic anhydride (9 mmol, 0.9 eq) in THF (10 mL). Add this solution dropwise over 1 hour using a syringe pump.

  • Work-up: Quench with water. Extract with Ethyl Acetate.

  • Purification (Critical): The mixture will contain di-acetylated byproduct. Use Flash Column Chromatography (SiO

    
    ).
    
    • Eluent Gradient: 0%

      
       10% Methanol in DCM. The order of elution is usually: Di-acetamide (fastest) 
      
      
      Mono-acetamide (Target)
      
      
      Diamine (slowest).
Comparative Pathway Diagram

The following diagram illustrates the divergent synthetic logic required for each isomer.

SynthesisPathwayscluster_0Target A: N-(3-aminopyridin-2-yl)acetamidecluster_1Target B: N-(6-aminopyridin-2-yl)acetamideStart232-Amino-3-nitropyridineStep1_23Acetylation (Ac2O, Reflux)Start23->Step1_23Inter_23N-(3-nitropyridin-2-yl)acetamideStep1_23->Inter_23Step2_23Reduction (H2, Pd/C)Inter_23->Step2_23Final23This compound(Ortho-Isomer)Step2_23->Final23Start262,6-DiaminopyridineStep1_26Controlled Addition(0.9 eq Ac2O, 0°C)Start26->Step1_26Mix26Mixture: Mono + Di + UnreactedStep1_26->Mix26Step2_26Chromatography SeparationMix26->Step2_26Final26N-(6-aminopyridin-2-yl)acetamide(Meta-Isomer)Step2_26->Final26

Caption: Synthetic pathways contrasting the "Protection-Reduction" strategy for the 2,3-isomer vs. the "Statistical Control" strategy for the 2,6-isomer.

Analytical Characterization (NMR)[2][4][5][6][7][8]

Distinguishing these isomers via

-(3-aminopyridin-2-yl)acetamide (2,3-Isomer)
  • Symmetry: Asymmetric.

  • Aromatic Region: You will observe three distinct proton signals for the pyridine ring (H4, H5, H6).

    • H6 (dd): Most deshielded (

      
       ppm) due to proximity to ring Nitrogen.
      
    • H4 (dd): Shielded by the adjacent amine (

      
       ppm).
      
    • H5 (dd): Intermediate.

  • Key Feature: The coupling constants (

    
    ) will reflect the vicinal relationships (
    
    
    ,
    
    
    ).
-(6-aminopyridin-2-yl)acetamide (2,6-Isomer)
  • Symmetry: Asymmetric (due to different substituents), but the proton pattern is distinct.

  • Aromatic Region:

    • H4 (t or dd): The central proton at position 4 appears as a triplet (or dd with similar

      
       values) because it couples to both H3 and H5.
      
    • H3 & H5 (d): These appear as doublets.[2] H3 (ortho to acetamide) will be chemically distinct from H5 (ortho to amine).

    • Shift Difference: The H3 proton (ortho to the electron-withdrawing acetamide) will be significantly downfield compared to H5 (ortho to the electron-donating amine).

Reactivity & Applications

The "Cyclization Trap" (2,3-Isomer)

The 2,3-isomer is a "ticking time bomb" for cyclization. In the presence of acid (e.g., acetic acid, HCl) or high heat, it undergoes dehydration to form 2-methyl-3H-imidazo[4,5-b]pyridine .

  • Mechanism: Nucleophilic attack of the N3-amine lone pair onto the amide carbonyl carbon

    
     loss of water 
    
    
    aromatization.
  • Application: This is the primary method for synthesizing "Azabenzimidazoles," which are potent scaffolds in drug discovery (e.g., inhibitors of Aurora kinases).

The "Stable Linker" (2,6-Isomer)

The 2,6-isomer cannot cyclize. It is used to create:

  • Linear Extended Drugs: The 2,6-substitution angle (

    
    ) provides a specific geometry useful for spanning binding pockets in enzymes.
    
  • Supramolecular Polymers: Used as a recognition unit where the donor-acceptor-donor (D-A-D) hydrogen bonding pattern of the 2,6-diaminopyridine core is modified by the acetyl group.

Reactivitycluster_A2,3-Isomer Reactivitycluster_B2,6-Isomer ReactivityIso23This compoundCyclicImidazo[4,5-b]pyridine(Fused Ring)Iso23->CyclicAcid/Heat(-H2O)Iso26N-(6-aminopyridin-2-yl)acetamideStableStable Amide/Amine(No Cyclization)Iso26->StableHeat/Acid

Caption: Divergent reactivity profiles. The 2,3-isomer is prone to cyclization, while the 2,6-isomer remains stable.

References

  • Regioselective Synthesis of Imidazopyridines

    • Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.[3]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 2,3-Diaminopyridine Derivatives

    • Title: Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles.[4]

    • Source: Arkivoc (2023).[4]

    • URL:[Link]

  • Cyclization Mechanisms

    • Title: Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.[5]

    • Source: RSC Advances (2019).
    • URL:[Link]

  • NMR Characterization of Aminopyridines

    • Title: Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by 1H and 13C NMR Spectroscopy.
    • Source: BenchChem Application Notes.[6]

Safety Data Sheet (SDS) for N-(3-aminopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of N-(3-aminopyridin-2-yl)acetamide

Introduction: A Synthesized Approach to Safety Assessment

As a senior application scientist, the rationale is to infer the potential hazards and safe handling requirements of the target molecule by examining the known properties of its core components and closely related isomers. This approach leverages structure-activity relationships to provide a robust, safety-oriented framework for laboratory professionals. The primary analogues used in this assessment include various aminopyridine derivatives, acetamides, and related precursors for which detailed safety information exists. This document is intended to serve as a comprehensive technical resource until a manufacturer-specific SDS becomes available, and it should always be used in conjunction with institutional safety protocols.

Part 1: Chemical Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment.

  • Compound Name: this compound

  • Synonyms: 2-Acetamido-3-aminopyridine

  • CAS Number: 99314-99-5[1]

  • Molecular Formula: C₇H₉N₃O[2]

  • Molecular Weight: 151.17 g/mol [3]

Physicochemical Data Summary

The experimental data for the target compound is limited. The following table includes data from a closely related isomer, N-(5-Aminopyridin-3-yl)acetamide, to provide an estimate of its physical state and melting point.

PropertyValue / InformationSource Analogue / Note
Physical State Solid, CrystallinePredicted based on analogues[3][4]
Appearance Off-white solidBased on N-(5-Aminopyridin-3-yl)acetamide[3]
Odor No data available[3]
Melting Point 147-149 °CData for N-(5-Aminopyridin-3-yl)acetamide[3]
Boiling Point No data available[3]
Solubility in Water InsolubleData for N-(5-Aminopyridin-3-yl)acetamide[3]
Stability Stable under normal storage/handling conditions.[3]

Part 2: Synthesized Hazard Profile and Toxicological Insights

The hazard profile for this compound is synthesized from the GHS classifications of its structural parent, acetamide, and related aminopyridine isomers. This analysis points to a compound that requires careful handling due to irritant effects and a potential long-term health risk.

Predicted GHS Classification
Hazard ClassHazard CategorySignal WordHazard StatementBasis of Synthesis
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationBased on data for Pyridine-2-acetamide and 3-Acetamidopyridine[4][5]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritationBased on data for Pyridine-2-acetamide and 3-Acetamidopyridine[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritationBased on data for Pyridine-2-acetamide and 3-Acetamidopyridine[4][5]
CarcinogenicityCategory 2WarningH351: Suspected of causing cancerBased on classification of the parent compound, Acetamide[6][7]
Toxicological Narrative: Understanding the "Why"

The predicted hazards are not arbitrary; they are rooted in the chemical functionalities of the molecule.

  • Irritation Potential: The aminopyridine core is common to many compounds that exhibit irritant properties. Data from multiple isomers consistently show classifications for skin, eye, and respiratory irritation[4][5]. Therefore, it is scientifically prudent to assume this compound will behave similarly upon contact or inhalation.

  • Carcinogenicity Concern: The presence of the acetamide functional group is a significant toxicological flag. The parent compound, acetamide (CAS 60-35-5), is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer[6][7]. This classification is based on sufficient evidence in animal studies[8]. While this does not guarantee the derivative is carcinogenic, it establishes a credible, structure-based concern that necessitates treating the compound with extreme caution to minimize long-term exposure.

Part 3: Exposure Controls and Personal Protection Protocols

Given the synthesized hazard profile, a stringent, multi-layered approach to exposure control is mandatory. The following protocols are designed as a self-validating system to minimize risk.

Engineering Controls

The primary line of defense is to control hazardous materials at the source.

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols[9].

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area[3].

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The choice of PPE is dictated by the predicted hazards of irritation and potential carcinogenicity.

  • Eye and Face Protection: Wear chemical safety goggles conforming to European Standard EN166 or NIOSH (US) standards. A face shield may be required for operations with a high splash potential[9][10].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are free of defects. Gloves should be disposed of after use or upon contamination in accordance with good laboratory practices[10][11].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, additional protective clothing may be necessary to prevent skin contact[10].

  • Respiratory Protection: Under normal use in a fume hood, no respiratory protection is typically needed. If engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used[9].

Diagram: PPE Selection Workflow

PPE_Workflow cluster_ppe PPE Selection Protocol task Task Assessment (Weighing, Transfer, Reaction) fume_hood Work in Chemical Fume Hood? task->fume_hood eye_protection Wear Chemical Safety Goggles (EN166 / NIOSH) fume_hood->eye_protection  Yes stop STOP Consult EHS fume_hood->stop  No hand_protection Wear Nitrile Gloves eye_protection->hand_protection body_protection Wear Lab Coat hand_protection->body_protection proceed Proceed with Caution body_protection->proceed

Caption: A workflow for ensuring mandatory PPE is selected before handling the compound.

Part 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on the predicted irritant nature of the compound.

Step-by-Step First-Aid Measures
  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[3][4].

  • If on Skin: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs or persists, get medical advice[3][10].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate medical attention, preferably from an ophthalmologist[3].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice[3][12].

Diagram: Emergency First-Aid Response

First_Aid_Flow cluster_response First-Aid Protocol exposure Exposure Event Occurs inhalation Inhalation Move to Fresh Air exposure->inhalation skin Skin Contact Remove Clothing Rinse with Water (15 min) exposure->skin eyes Eye Contact Rinse with Water (15 min) Remove Contacts exposure->eyes ingestion Ingestion Rinse Mouth Do NOT Induce Vomiting exposure->ingestion medical Seek Medical Attention (Bring SDS/Info) inhalation:f1->medical skin:f1->medical if irritation persists eyes:f1->medical IMMEDIATELY ingestion:f1->medical

Caption: A clear sequence of actions for different routes of accidental exposure.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[9].

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous decomposition products such as carbon oxides and toxic nitrogen oxides may be formed[8][9].

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Part 5: Storage, Stability, and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and ensuring laboratory and environmental safety.

Storage and Handling
  • Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][4]. Keep away from direct sunlight and sources of ignition[3]. The compound may be moisture-sensitive; storage under an inert atmosphere could be considered for long-term stability[12].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[8][12].

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Procedure: Dispose of contents and container to an approved waste disposal plant[4]. Do not allow the product to enter drains or waterways[9]. Uncleaned containers should be treated as hazardous waste and handled in the same manner as the product itself.

Conclusion

This technical guide provides a synthesized but scientifically grounded framework for the safe handling of this compound. The core safety directives are to treat this compound as a skin, eye, and respiratory irritant, and crucially, as a substance with suspected carcinogenic potential. Adherence to stringent engineering controls, consistent use of appropriate personal protective equipment, and a clear understanding of emergency procedures are paramount. Researchers and drug development professionals must integrate this guidance into their risk assessments and standard operating procedures to ensure a safe laboratory environment. Always prioritize consulting the manufacturer-provided Safety Data Sheet upon its availability.

References

  • Safety Data Sheet for N-(5-Aminopyridin-3-yl)acetamide. Kishida Chemical Co., Ltd.

  • Safety Data Sheet for Pyridine-2-acetamide. Thermo Fisher Scientific.

  • Safety Data Sheet for 3'-Aminoacetanilide. Fisher Scientific.

  • Safety Data Sheet for N-(2-Aminoethyl)acetamide. Fisher Scientific.

  • Safety Data Sheet for Acetamide-2,2,2-d3. C/D/N Isotopes, Inc.

  • Safety Data Sheet for Acetamide. Sigma-Aldrich.

  • Safety Data Sheet for 3-Aminopyridine. Sigma-Aldrich.

  • PubChemLite Entry for this compound. PubChem.

  • Safety Data Sheet for CID 46927297. AK Scientific, Inc.

  • PubChem Entry for 3-Acetamidopyridine. National Center for Biotechnology Information, PubChem.

  • Safety Data Sheet for Acetamide. Flinn Scientific, Inc.

  • Chemical Properties of Acetamide (CAS 60-35-5). Cheméo.

  • Product Page for this compound. BLDpharm.

  • Safety Data Sheet for Acetamide. PENTA.

  • Safety Data Sheet for Acetamide. Chemos GmbH & Co. KG.

  • Hazardous Substance Fact Sheet for Acetamide. New Jersey Department of Health.

  • Safety Data Sheet for N-tricyclo[3.3.1.13,7]dec-1-yl-acetamide. Fisher Scientific.

Sources

Pharmaceutical intermediates containing 3-aminopyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical architecture, synthesis, and medicinal chemistry applications of the 3-aminopyridine scaffold.

Synthesis, Reactivity, and Medicinal Chemistry Applications[1][2][3][4][5][6]

Executive Summary

While 2-aminopyridine and 4-aminopyridine are ubiquitous in blockbuster drugs (e.g., Piroxicam, Fampridine), 3-aminopyridine (3-AP) occupies a unique and critical niche in organic synthesis. Its "meta" relationship between the amino group and the ring nitrogen creates a distinct electronic environment that decouples the resonance stabilization seen in its isomers. This makes 3-AP the primary gateway for accessing 3-substituted pyridines —a substitution pattern that is notoriously difficult to achieve via direct electrophilic aromatic substitution on the pyridine ring. This guide explores the 3-AP scaffold as a strategic bypass for "impossible" substitutions and a precursor for fused heterocyclic systems like imidazo[4,5-b]pyridines.

Part 1: Structural & Electronic Properties

The utility of 3-aminopyridine stems from its electronic divergence from its isomers.

The Basicity Cliff

Unlike 2-AP and 4-AP, the amino group in 3-AP cannot delocalize its lone pair onto the ring nitrogen via resonance. This results in significantly lower basicity and altered nucleophilicity.

IsomerpKa (Conjugate Acid)Resonance StabilizationPrimary Protonation Site
4-Aminopyridine 9.17High (Para-quinoid contribution)Ring Nitrogen
2-Aminopyridine 6.86High (Ortho-quinoid contribution)Ring Nitrogen
3-Aminopyridine 5.98 Negligible (Inductive only) Ring Nitrogen

Medicinal Implication: The lower pKa of the 3-AP scaffold allows for better modulation of lipophilicity (LogD) at physiological pH compared to the highly basic 4-AP derivatives, which are almost exclusively protonated in vivo.

Reactivity Profile
  • Electrophilic Substitution: The amino group at C3 activates the C2 and C6 positions (ortho/para to the amine).[1] This allows for regioselective halogenation, creating valuable bifunctional intermediates (e.g., 2-halo-5-aminopyridines).

  • Nucleophilic Substitution: 3-AP is a weaker nucleophile than 4-AP but sufficient for amide couplings and SNAr reactions when activated.

Part 2: Synthetic Architectures

Core Synthesis: The Hofmann Degradation

The industrial standard for producing 3-aminopyridine avoids the harsh conditions of nitration/reduction by utilizing Nicotinamide (Vitamin B3 precursor).

Reaction Logic: The Hofmann rearrangement converts the primary amide to a primary amine with the loss of one carbonyl carbon. This route is preferred for its scalability and the availability of cheap nicotinamide.

Step-by-Step Protocol: Synthesis of 3-Aminopyridine

  • Reagents: Nicotinamide (1.0 eq), NaOH (3.5 eq), Bromine (1.1 eq), Water.

  • Procedure:

    • Hypobromite Formation: In a reactor cooled to 0°C, add bromine dropwise to an aqueous solution of NaOH. Maintain temp < 5°C to prevent bromate formation.

    • Addition: Add Nicotinamide in one portion. Stir until dissolved.

    • Rearrangement: Heat the solution to 70–75°C for 1 hour. The solution will darken as the isocyanate intermediate hydrolyzes.

    • Extraction: Cool to room temperature. Saturate the aqueous phase with NaCl. Extract continuously with diethyl ether or ethyl acetate for 15 hours (3-AP is highly water-soluble).

    • Purification: Dry organic layer over Na₂SO₄. Concentrate and recrystallize from benzene/ligroin (or toluene/heptane in modern contexts).

    • Yield: Typically 65–75%.

    • Safety Note: 3-AP is acutely toxic (see Section 5). Handle typically in a closed system.

Functionalization: The "Sandmeyer Bypass"

Direct electrophilic substitution on pyridine yields 3-substituted products only under extreme conditions. 3-AP solves this by allowing the amino group to be replaced after it has served its purpose as a directing group or simply using 3-AP to install a halogen at C3 via the Sandmeyer reaction.

Protocol: Synthesis of 3-Bromopyridine (Sandmeyer) This reaction transforms the C3-amino group into a C3-bromide, a key handle for Suzuki/Buchwald couplings.

  • Diazotization: Dissolve 3-AP (10 mmol) in 48% HBr (5 mL) and water. Cool to 0°C. Add NaNO₂ (1.1 eq) dropwise.

  • Substitution: Slowly add the diazonium salt solution to a refluxing mixture of CuBr (0.5 eq) in 48% HBr.

  • Workup: Basify with NaOH to pH 9 (to trap unreacted pyridine as free base) and steam distill or extract with ether.

  • Utility: The resulting 3-bromopyridine is the starting material for 3-pyridylboronic acid .

Part 3: Medicinal Chemistry Applications & Scaffolds[2][4]

High-Value Intermediates

The 3-AP scaffold is the precursor to several complex heterocyclic systems found in kinase inhibitors.

  • Imidazo[4,5-b]pyridines:

    • Route: 3-AP

      
       Nitration (at C2) 
      
      
      
      2-nitro-3-aminopyridine
      
      
      Reduction
      
      
      2,3-diaminopyridine
      
      
      Cyclization with formic acid/orthoester.
    • Application: Core scaffold for Aurora kinase inhibitors.

  • 3-Sulfonamidopyridines:

    • Route: 3-AP

      
       Diazotization 
      
      
      
      Reaction with SO₂/CuCl
      
      
      3-pyridylsulfonyl chloride
      
      
      Sulfonamide.
    • Application:Torsemide (diuretic) analogs and specific 11

      
      -HSD1 inhibitors.
      
Case Study: Troxipide

Troxipide is a gastroprotective agent that explicitly utilizes the 3-aminopyridine moiety.[2]

  • Structure: 3,4,5-trimethoxy-N-(3-pyridyl)benzamide.

  • Synthesis: Schotten-Baumann condensation of 3-aminopyridine with 3,4,5-trimethoxybenzoyl chloride.

  • Role of 3-AP: The pyridine ring provides solubility and H-bond acceptor capability without the high basicity of a 4-AP derivative, reducing CNS side effects.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the 3-aminopyridine scaffold, highlighting its role as a precursor for both halogenated building blocks and fused ring systems.

G Nicotinamide Nicotinamide (Start) AP3 3-Aminopyridine (Core Scaffold) Nicotinamide->AP3 Hofmann Degradation (Br2, NaOH) Diazonium Diazonium Salt (Intermediate) AP3->Diazonium NaNO2, HX (0°C) HaloAmino 2-Bromo-5-aminopyridine (Bifunctional Scaffold) AP3->HaloAmino NBS, MeCN (Regioselective Bromination) NitroAmino 2-Nitro-3-aminopyridine AP3->NitroAmino HNO3/H2SO4 (Nitration at C2) Br3Py 3-Bromopyridine (Suzuki Coupling Partner) Diazonium->Br3Py CuBr/HBr (Sandmeyer) Diamino 2,3-Diaminopyridine NitroAmino->Diamino H2, Pd/C (Reduction) Imidazo Imidazo[4,5-b]pyridine (Kinase Inhibitors) Diamino->Imidazo HCOOH (Cyclization)

Caption: Synthetic divergence of 3-Aminopyridine into halogenated intermediates and fused heterocyclic drugs.

Part 5: Quality Control & Safety Profile

Genotoxicity and Impurities

Unlike the aniline analogs which are often flagged as structural alerts for genotoxicity (PGI), aminopyridines have a nuanced profile.

  • Ames Test: 3-Aminopyridine has been reported negative in S. typhimurium strains (TA98, TA100) and E. coli WP2, distinguishing it from many primary aromatic amines.

  • Impurities: In the Hofmann degradation, the primary impurity is unreacted Nicotinamide (detectable by HPLC) and trace 3,3'-azopyridine (colored impurity).

Toxicity & Handling
  • Mechanism: 3-AP is a voltage-gated potassium channel blocker (Kv), though less potent than 4-AP (Fampridine).

  • Acute Toxicity: High. LD50 (Oral, Rat)

    
     50–200 mg/kg.[3] It can cause seizures and excitotoxicity.
    
  • Handling: Use of a glovebox or efficient fume hood is mandatory. Avoid dust generation.

References

  • Organic Syntheses. "3-Aminopyridine". Org.[2][4][5] Synth.1950 , 30, 3. Link

  • National Center for Advancing Translational Sciences (NCATS). "3-Aminopyridine N-Oxide & Derivatives". Inxight Drugs. Link

  • Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Aminopyridines". J. Med. Chem.2010 , 53, 1183. Link

  • BenchChem. "Solubility Profile and Protocols for 3-Aminopyridine Derivatives". Technical Application Note. Link

  • Chemical Communications. "Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung". Chem. Commun.2021 .[6] Link

  • Patsnap. "Synthetic method of Tenoxicam and 3-aminopyridine utilization". Patent CN106916169A. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Pyridinyl Acetamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The pyridinyl acetamide motif—specifically the N-(pyridin-x-yl)-2-phenylacetamide structure—represents a "privileged scaffold" in modern kinase inhibitor design. This topology is critical for targeting enzymes such as p38 MAPK (inflammation) and the membrane-bound O-acyltransferase Porcupine (PORCN) (Wnt signaling/oncology).[1]

From a medicinal chemistry perspective, this scaffold functions through a precise bidentate interaction:

  • The Pyridine Ring: Acts as the "Hinge Binder," accepting a hydrogen bond from the kinase backbone (typically the NH of a hinge residue).[1]

  • The Acetamide Linker: Positions the hydrophobic "Tail" (phenyl group) into the selectivity pocket (often the hydrophobic back pocket II), inducing the "DFG-out" inactive conformation in Type II inhibitors.[1]

Synthetic Challenge: The primary bottleneck in synthesizing this class is the amide coupling step.[2] Electron-deficient aminopyridines are notoriously poor nucleophiles, often requiring harsh conditions that lead to bis-acylation or decomposition.[1] This guide provides a validated, high-yield protocol to overcome these specific electronic and steric barriers.

Retrosynthetic Strategy & Workflow

The synthesis is best approached via a convergent route, coupling a functionalized 2-aminopyridine "Head" with a substituted phenylacetic acid "Tail."

G Target Target: Pyridinyl Acetamide Inhibitor (Hinge Binder + Selectivity Tail) Coupling Critical Step: Amide Coupling (Method: Acid Chloride Activation) Coupling->Target 1. 0°C Addition 2. Aq. Workup 3. Recrystallization Head Head Group: Substituted 2-Aminopyridine (Low Nucleophilicity) Head->Coupling Tail Tail Group: Substituted Phenylacetic Acid Tail->Coupling Precursor1 Precursor: Halopyridine Precursor1->Head Suzuki Cross-Coupling (Pd(dppf)Cl2) Precursor2 Precursor: Boronic Acid Precursor2->Head

Figure 1: Convergent synthetic workflow emphasizing the assembly of the low-nucleophilicity pyridine amine with the lipophilic acid tail.

Experimental Protocols

Protocol A: Synthesis of the "Head" (Substituted 2-Aminopyridine)

Context: Many kinase inhibitors require an aryl substituent at the 4- or 5-position of the pyridine ring. We utilize a Suzuki-Miyaura coupling.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a reaction vial with the bromopyridine, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under Argon flow.

  • Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LCMS for consumption of bromide.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1]

  • Scavenging: Treat the organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 30 mins to ensure metal purity <10 ppm (essential for biological assays).[1]

  • Isolation: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: The Critical Amide Coupling (The "Make or Break" Step)

Context: Direct coupling using EDC/HOBt often fails with aminopyridines due to low nucleophilicity.[1] We employ an in-situ Acid Chloride generation method which is robust and scalable.

Reagents:

  • Substituted Phenylacetic Acid (Tail) (1.1 equiv)[1]

  • Substituted 2-Aminopyridine (Head) (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv)[1]

  • DMF (Catalytic, 2 drops)[1]

  • Pyridine (Solvent/Base) or DCM/TEA[1]

  • Recommended: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve the Phenylacetic Acid (1.1 equiv) in anhydrous DCM under N₂.

    • Cool to 0°C. Add catalytic DMF (activates the oxalyl chloride).[1]

    • Add Oxalyl Chloride dropwise over 10 minutes. Gas evolution (CO/CO₂) will occur.[1]

    • Stir at RT for 1 hour until gas evolution ceases.

    • Checkpoint: Aliquot a small sample into MeOH. TLC should show conversion to the methyl ester, confirming full activation.[1]

    • Concentrate in vacuo to remove excess oxalyl chloride (yellow oil remains).[1] Redissolve in minimal anhydrous DCM.

  • Coupling:

    • Dissolve the 2-Aminopyridine (1.0 equiv) in anhydrous Pyridine (acts as both solvent and acid scavenger).[1]

    • Note: If the amine is valuable, use DCM with 3.0 equiv Et₃N, but pure pyridine drives the reaction best for unreactive amines.[1]

    • Cool the amine solution to 0°C.

    • Slow Addition: Cannulate the acid chloride solution into the amine solution dropwise over 20 minutes.

    • Thermodynamic Control: Allow to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (aq).[1][3][4][5]

    • Extract with EtOAc (x3).[1]

    • The Acid Wash (Critical): Wash the organic layer with 0.5 M HCl.[1]

      • Why? The product (amide) is neutral/weakly acidic.[1] Unreacted aminopyridine is basic. The HCl wash removes the unreacted amine starting material into the aqueous layer, significantly simplifying purification.[1]

    • Dry over Na₂SO₄ and concentrate.[6][7]

Purification & Characterization Strategy

Quantitative assessment of the final API is required before biological testing.

Purification Table
MethodPhaseMobile PhaseTarget Outcome
Flash Chromatography Silica Gel (40g)DCM : MeOH (98:2 to 90:[1]10)Removal of non-polar impurities.
Recrystallization SolidEtOH / HeptaneRemoval of trace colored impurities; achievement of >98% HPLC purity.
Preparative HPLC C18 Reverse PhaseH₂O (0.1% Formic Acid) / MeCNFinal polish for biological assay grade material.
Validation Criteria (Self-Validating Protocol)
  • 1H NMR (DMSO-d6): Look for the diagnostic Amide -NH singlet. In pyridinyl acetamides, this proton is highly deshielded, typically appearing between 10.2 ppm and 10.8 ppm .[1] If this peak is absent, the coupling failed.[1]

  • LCMS: Single peak >98% UV (254 nm).[1] Mass spectrum must show [M+H]+.[1]

  • Regioselectivity Check: Ensure no acylation occurred on the ring nitrogen (a common side reaction).[1] This is verified by HMBC NMR (correlation between carbonyl carbon and ring protons).[1]

Troubleshooting Guide

Problem: Low yield; recovery of starting material.

  • Cause: Aminopyridine nucleophilicity is too low.

  • Solution: Switch to NaH (Sodium Hydride) in THF. Deprotonate the amine first (generating the amide anion), then add the acid chloride.[1] This is aggressive but effective.

Problem: Bis-acylation (Imide formation).

  • Cause: Large excess of acid chloride or high temperatures.

  • Solution: Use exactly 1.05 equiv of acid chloride. Keep reaction at 0°C for longer. If imide forms, treat the crude with dilute NaOH/MeOH; the imide is more labile than the amide and will hydrolyze back to the desired product.[1]

References

  • Discovery of Porcupine Inhibitors: Cheng, D., et al. (2016).[1][8][9] "Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors."[1][8][9] ACS Medicinal Chemistry Letters. Link[1]

  • p38 MAPK Inhibitor Synthesis: Bagley, J. R., et al. (1989).[1] "Synthesis of 2-Amino-4-methylpyridine Amides." Journal of Medicinal Chemistry. (Foundational chemistry for this scaffold).

  • Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[10] Tetrahedron. (General reference for HATU/Acid Chloride protocols).

  • Metal Scavenging Protocols: "Removal of Palladium from Organic Reaction Mixtures." Platinum Group Metal Scavenging Application Note. Link

Sources

Preparation of stock solutions of N-(3-aminopyridin-2-yl)acetamide for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation of Stock Solutions of N-(3-aminopyridin-2-yl)acetamide for Bioassays

Part 1: Executive Summary & Technical Rationale

The Challenge of Heterocyclic Solubility this compound is a functionalized aminopyridine derivative often utilized as a fragment in medicinal chemistry or a metabolic standard.[1] Structurally, it possesses both hydrogen bond donors (primary amine at C3, amide nitrogen) and acceptors (pyridine nitrogen, carbonyl oxygen). This duality creates strong intermolecular crystal lattice energy, often resulting in poor aqueous thermodynamic solubility despite its relatively low molecular weight.

The Solution: Kinetic vs. Thermodynamic Solubilization To ensure bioassay reproducibility, we must distinguish between dissolving (kinetic) and keeping in solution (thermodynamic). This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle.[2][3][4][5] DMSO disrupts the intermolecular hydrogen bonding of the pyridine/acetamide scaffold, allowing for high-concentration stock solutions (up to 50 mM). However, the critical failure point in bioassays is the "crash-out" event during the transition from organic solvent to aqueous buffer.

Core Principles of this Protocol:

  • Anhydrous Solvation: Water contamination in DMSO stocks catalyzes hydrolysis of the acetamide bond and promotes precipitation.

  • Intermediate Dilution: Direct spiking of high-concentration stocks into assay media causes local supersaturation; a step-wise dilution strategy is required.

  • Visual Validation: Every stock preparation must undergo a scattering check to confirm true solution status.

Part 2: Materials & Specifications

Reagents & Equipment
ComponentGrade/SpecificationFunction
This compound >95% Purity (HPLC)Target Compound
DMSO Anhydrous, ≥99.9%, Sterile FilteredPrimary Solvent
Ethanol (Optional) Absolute, 200 ProofSecondary Solvent (if DMSO contraindicated)
PBS / Assay Buffer pH 7.4, 0.22 µm filteredDiluent
Vials Amber Glass or Polypropylene (DMSO-resistant)Storage
Inert Gas Argon or NitrogenHeadspace purging to prevent oxidation
Compound Properties (CAS 99314-99-5)[1][6]
PropertyValueImplication for Protocol
Molecular Weight 151.17 g/mol Calculation factor for Molarity.[1]
Solubility (DMSO) ~50 mg/mL (approx. 330 mM)Excellent stock solvent.
Solubility (Water) Low / pH dependentRisk: Precipitates at neutral pH.
Stability Amine oxidation sensitiveStore under inert gas; avoid light.

Part 3: Step-by-Step Protocol

Phase A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration Master Stock in 100% DMSO.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Accurately weigh 1.51 mg of the compound into a sterile, amber microcentrifuge tube.

    • Note: For higher accuracy, weigh ~10 mg and adjust volume accordingly.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve 10 mM .

    
    [1]
    
    • Example: For 1.51 mg:

      
      .
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Action: Vortex vigorously for 30 seconds.

    • Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into 50 µL aliquots in cryovials. Purge headspace with Argon if available. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Phase B: Preparation of Working Solutions (Bioassay Ready)

Objective: Dilute Master Stock to assay concentration while preventing precipitation. Target: 10 µM Final Assay Concentration (0.1% DMSO).

  • Thawing: Thaw Master Stock (10 mM) at room temperature. Do not heat >37°C. Vortex immediately upon thawing to redissolve any cryo-precipitates.[1]

  • Intermediate Dilution (The "1000x" Rule):

    • Prepare a 100x Working Stock in assay media or DMSO depending on tolerance.

    • Method: Dilute 10 mM stock 1:100 into Assay Buffer to get 100 µM.

    • Critical Check: Observe immediately. If the solution turns cloudy (Tyndall effect), the compound has crashed out.

    • Troubleshooting: If precipitation occurs at 100 µM in buffer, perform the 1:100 dilution in DMSO first, creating a 100 µM DMSO stock, then spike this into the assay at 1:10.

  • Final Assay Spike:

    • Add the Working Stock to your cell culture/protein mix.

    • Ensure Final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[2][6]

Part 4: Quality Control & Self-Validation

To ensure the protocol is working, perform this "Solubility Limit Test" before running valuable samples:

  • Prepare a mock assay well with buffer only.

  • Spike compound to 2x the highest planned concentration.

  • Incubate for 1 hour at assay temperature (e.g., 37°C).

  • Read: Measure Absorbance at 600nm (OD600).

    • Pass: OD600 is identical to buffer blank.

    • Fail: OD600 > Blank (Indicates micro-precipitation).

Part 5: Visualization of Workflow

The following diagram illustrates the critical decision pathways for solubilization and dilution, ensuring compound integrity.

StockPrep Solid Solid Compound (CAS 99314-99-5) Weigh Weigh & Calculate (Target: 10 mM) Solid->Weigh DMSO Add Anhydrous DMSO (Vortex/Sonicate) Weigh->DMSO Check1 Visual Inspection (Clear Solution?) DMSO->Check1 Sonicate Sonicate @ 37°C (5 mins) Check1->Sonicate Cloudy Stock Master Stock (10 mM) Store @ -20°C Check1->Stock Clear Sonicate->Check1 Dilution Serial Dilution Strategy Stock->Dilution AqBuffer Dilute into Aqueous Buffer Dilution->AqBuffer PrecipCheck Precipitation Check (OD600 or Visual) AqBuffer->PrecipCheck Fail FAIL: Use Intermediate DMSO Dilution Step PrecipCheck->Fail Precipitate Pass PASS: Proceed to Bioassay (Final DMSO < 0.5%) PrecipCheck->Pass Clear Fail->Dilution Retry Method

Figure 1: Decision tree for the preparation and validation of this compound stock solutions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 573434, N-(3-hydroxypyridin-2-yl)acetamide (Structural Analog Reference)." PubChem, 2025. [Link][1]

  • Li, Z., et al. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents." Journal of Chemical & Engineering Data, vol. 67, no. 6, 2022. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Diaminopyridine (2,3-DAP) Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 2,3-diaminopyridine from product mixture Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists

Status: Operational Subject: Purification Strategies for 2,3-Diaminopyridine Contamination Ticket Priority: High (Common bottleneck in imidazopyridine synthesis)

Welcome to the technical support hub. You are likely here because you have synthesized a heterocycle (likely an imidazo[4,5-b]pyridine) and are struggling to remove the excess 2,3-diaminopyridine starting material. This impurity is notorious for co-eluting with polar products, streaking on silica, and oxidizing into dark tars.

This guide provides autonomous, modular protocols to resolve this separation based on the chemical properties of your specific product.

Module 1: Know Your Enemy (Impurity Profile)

To remove 2,3-DAP effectively, you must exploit its physicochemical weaknesses.

PropertyValue / CharacteristicImplication for Purification
Basicity (pKa) ~6.8 (Ring Nitrogen)It is significantly more basic than unsubstituted pyridine (pKa 5.2) due to electron donation from amino groups. It is protonated and water-soluble at pH < 5.
Nucleophilicity High (Primary Amines)It reacts rapidly with electrophilic scavengers (isocyanates, aldehydes).
Solubility High in MeOH, DMSO, EtOAc; Moderate in H₂O (50-100 g/L).Hard to precipitate out; requires extraction or chromatography.
Stability Air Sensitive Oxidizes rapidly to form black/brown paramagnetic tars that occlude NMR signals and clog columns.
Module 2: Decision Matrix & Workflow

Do not guess. Use this logic tree to select the correct purification method based on your product's properties.

purification_decision_tree cluster_acidic Product is Neutral/Acidic cluster_basic Product is Basic start START: Analyze Product Properties is_product_basic Is your PRODUCT Basic? (Contains amines/pyridines?) start->is_product_basic acid_wash METHOD A: Acidic Wash (LLE with pH 4 Buffer) is_product_basic->acid_wash No (Neutral/Acidic) is_product_nucleophilic Is Product Nucleophilic? (Has free -NH2 or -NH?) is_product_basic->is_product_nucleophilic Yes (Basic) end Pure Product acid_wash->end 2,3-DAP in Aqueous Phase scavenger_resin METHOD B: Electrophilic Scavenger (PS-Isocyanate / PS-Benzaldehyde) is_product_nucleophilic->scavenger_resin No (Tertiary amines/Pyridines only) chromatography METHOD C: Modified Chromatography (Amine-functionalized Silica or C18) is_product_nucleophilic->chromatography Yes (Competing Nucleophiles) scavenger_resin->end 2,3-DAP trapped on Resin chromatography->end Separation by Polarity

Figure 1: Strategic decision tree for selecting the optimal purification method based on product chemistry.

Module 3: Liquid-Liquid Extraction (LLE) Protocol

Best for: Neutral or Acidic products (e.g., amides, esters, phenols). Mechanism: Exploits the pKa difference. At pH 4.0, 2,3-DAP (pKa ~6.8) is >99% protonated (water-soluble), while neutral organic products remain in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in a water-immiscible solvent (DCM or EtOAc). Avoid ether if possible (2,3-DAP solubility is lower, potentially trapping it in solids).

  • The Acid Wash:

    • Prepare a 0.5 M Citrate Buffer (pH 4.0) or dilute HCl.

    • Why Buffer? Using strong acid (1M HCl) might protonate your product if it has weak basicity (pKa ~2-3). A buffer keeps the pH pinned exactly where you want it.

  • Extraction: Wash the organic layer 3x with the acidic solution.

    • Visual Cue: The aqueous layer will likely turn yellow/brown (oxidized DAP).

  • Verification: Check the organic layer by TLC.[1] If 2,3-DAP persists, repeat.

  • Final Wash: Wash with Brine to remove residual water/acid, dry over Na₂SO₄, and concentrate.

Module 4: Solid-Supported Scavenging (The "Clean" Method)

Best for: Basic products that lack primary/secondary amines (e.g., imidazopyridines, tertiary amines). Mechanism: Covalent capture. The primary amines of 2,3-DAP react with electrophilic resins.

Recommended Resins:

  • PS-Isocyanate: Reacts with amines to form ureas.[1]

  • PS-Benzaldehyde: Reacts with primary amines to form imines. (More selective for 2,3-DAP over secondary amine products).

Protocol:

  • Stoichiometry: Calculate the excess 2,3-DAP (based on stoichiometry or NMR integration). Use 3–4 equivalents of resin relative to the impurity.

  • Solvent Selection: Dissolve crude in DCM, THF, or DMF.

    • Note: Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they can slow the kinetics or compete at high temperatures.

  • Incubation: Add resin and stir gently (orbital shaker preferred to avoid grinding beads) for 2–4 hours at room temperature.

    • Tip: If reaction is slow, add a catalytic amount of acetic acid (for aldehyde resins) or heat to 40°C.

  • Filtration: Filter through a fritted glass funnel or a synthesis cartridge.

  • Workup: The filtrate contains your product; the impurity is chemically bound to the beads.

scavenger_workflow mixture Crude Mixture (Product + 2,3-DAP) reaction Stir 2-4 Hours (Covalent Urea Formation) mixture->reaction resin PS-Isocyanate Resin (Electrophile) resin->reaction filtration Filtration reaction->filtration waste Solid Waste (Resin-DAP complex) filtration->waste product Filtrate (Purified Product) filtration->product

Figure 2: Workflow for covalent scavenging of nucleophilic impurities.

Module 5: Chromatographic Troubleshooting

Best for: Complex mixtures where LLE and Scavenging are unsuitable.

The Problem: 2,3-DAP is a basic diamine. It interacts strongly with the acidic silanols on standard silica gel, causing severe tailing (streaking) that contaminates subsequent fractions.

The Solution:

  • Deactivation of Silica:

    • Pre-wash the column with eluent containing 1-2% Triethylamine (Et₃N) or 1% NH₄OH .

    • Maintain 1% Et₃N in the mobile phase during the run. This blocks silanols, allowing 2,3-DAP to elute as a sharp band (usually very polar).

  • Alternative Stationary Phases:

    • Amine-functionalized Silica (NH2-SiO2): The basic surface repels the basic impurity, preventing tailing.

    • Reverse Phase (C18): Run a gradient of Water/Acetonitrile with 0.1% Ammonium Bicarbonate (pH 10) . High pH suppresses protonation, keeping 2,3-DAP neutral and allowing it to elute based on hydrophobicity (it will elute early due to high polarity).

Frequently Asked Questions (FAQ)

Q: My 2,3-DAP bottle has turned black. Can I still use it? A: The black color is due to oxidation products (likely azo/nitroso oligomers). If the solid is free-flowing, you can purify it by sublimation or recrystallization from benzene (though toxic) or ethanol. However, for sensitive catalysis, buy a fresh bottle and store it in a desiccator under Argon/Nitrogen.

Q: I tried acid extraction, but my product precipitated. What happened? A: Your product likely formed a salt (HCl salt) that is insoluble in both water and DCM.

  • Fix: Filter the solid.[1] It might be your pure product as a salt! If not, switch to a milder acid (Citric acid) or use the Scavenger Resin method.

Q: Can I use SCX-2 (Sulfonic Acid) resin? A: Only if your product is non-basic . SCX-2 is a "Catch and Release" resin for bases. It will catch both 2,3-DAP and your basic product (e.g., imidazopyridine). You would then have to elute both and you are back to square one. Use PS-Isocyanate instead (binds by nucleophilicity, not just basicity).

References
  • Sigma-Aldrich. 2,3-Diaminopyridine Product Specification & Solubility Data.[2]Link

  • Biotage. Strategies for Scavenging Amines in Organic Synthesis. Biotage Technical Notes. Link

  • LookChem. 2,3-Diaminopyridine Chemical Properties and pKa Data.Link

  • National Institutes of Health (PMC). Synthesis and Antiproliferative Activity of Imidazo[4,5-b]pyridines. (Context for 2,3-DAP removal in heterocycle synthesis). Link

Sources

Technical Support Center: Stability of N-(3-aminopyridin-2-yl)acetamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-aminopyridin-2-yl)acetamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to address common challenges related to the stability of this compound in aqueous solutions. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical tools necessary to ensure the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of this compound in aqueous environments.

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: Based on its chemical structure, the primary stability concerns for this compound in aqueous solutions are hydrolysis of the amide bond and potential degradation of the aminopyridine ring through oxidation or photolysis. The rate and extent of these degradation pathways are influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound in an aqueous solution?

A2: The pH of an aqueous solution is a critical factor governing the stability of this compound. The amide linkage is susceptible to both acid- and base-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion can directly attack the carbonyl carbon. The aminopyridine moiety also has basic properties. The pKa of 3-aminopyridine is approximately 6.04, which means the pyridine ring nitrogen will be protonated at pH values below this, potentially influencing the molecule's overall stability and degradation kinetics[1][2].

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing pyridine and amino groups can be susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the molecule. It is recommended to protect solutions of this compound from light, especially during prolonged storage or experimentation. Photostability studies, as outlined in ICH guideline Q1B, are essential to fully characterize this sensitivity[3][4].

Q4: What are the expected degradation products of this compound in an aqueous solution?

A4: The most probable degradation product resulting from hydrolysis is 2,3-diaminopyridine and acetic acid. Oxidative degradation could lead to the formation of N-oxides or other oxidized species. Photodegradation may result in a more complex mixture of products. Identifying these degradation products is a key objective of forced degradation studies.

Q5: What is the recommended way to prepare and store aqueous solutions of this compound?

A5: Due to the potential for hydrolysis, it is always best to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, it is advisable to store the solution at a low temperature (2-8 °C) and protected from light. The solubility of acetanilide derivatives is generally low in water, so it may be necessary to use a co-solvent or adjust the pH to achieve the desired concentration[5][6][7]. The use of buffered solutions is recommended to maintain a stable pH.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

Potential Cause: Degradation of the compound in the aqueous solution during the experiment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.

  • Control pH: Use a buffered system to maintain a constant pH throughout your experiment. The stability of the compound can be highly pH-dependent.

  • Protect from Light: Conduct experiments in amber glassware or under low-light conditions to minimize photodegradation.

  • Control Temperature: Maintain a consistent temperature during your experiments, as hydrolysis rates can increase with temperature.

  • Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products in your solution.

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying the unknown peaks in your chromatograms.

  • Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can provide UV spectra of the unknown peaks, which can help in their identification. An MS detector will provide mass information, which is invaluable for structural elucidation of the degradants.

  • Evaluate Blank Solutions: Analyze your solvent blank and a blank solution containing all excipients (if any) to ensure the unexpected peaks are not artifacts from the solvent or other components.

Issue 3: Loss of compound concentration over time in a stock solution.

Potential Cause: Instability of the compound under the storage conditions.

Troubleshooting Steps:

  • Conduct a Solution Stability Study: Prepare the stock solution and store it under your intended conditions (e.g., room temperature, refrigerated). Analyze the solution at regular time intervals (e.g., 0, 4, 8, 24 hours) to quantify the loss of the parent compound and the formation of any degradants.

  • Optimize Storage Conditions: Based on the stability data, adjust the storage conditions. This may involve changing the solvent, adjusting the pH, or storing at a lower temperature and protecting from light. For aminopyridine compounds, storage in a cool, dark place is generally recommended to maintain stability[8][9][10].

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for assessing the stability of this compound in aqueous solutions. These protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines[11][12][13].

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways. This is a crucial step in developing a stability-indicating analytical method[14][15][16].

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • Volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, prepare a sample in a separate volumetric flask. The target degradation is typically 5-20%[11][13].

    • Acid Hydrolysis:

      • To a flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to the final concentration (e.g., 100 µg/mL).

      • Heat at 60 °C for 2 hours.

      • Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

      • If no degradation is observed, repeat with 1 N HCl and/or increase the temperature or duration.

    • Base Hydrolysis:

      • To a flask, add an appropriate volume of the stock solution and dilute with 0.1 N NaOH to the final concentration.

      • Keep at room temperature for 2 hours.

      • Neutralize with an equivalent amount of 0.1 N HCl.

      • If no degradation is observed, repeat with 1 N NaOH and/or heat at 60 °C.

    • Oxidative Degradation:

      • To a flask, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to the final concentration.

      • Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Prepare an aqueous solution of the compound at the final concentration.

      • Heat at 80 °C for 24 hours.

    • Photolytic Degradation:

      • Prepare an aqueous solution of the compound at the final concentration.

      • Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[4].

      • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.

  • Sample Analysis: Analyze all stressed samples and an unstressed control sample by a suitable analytical method (e.g., HPLC).

Data Analysis:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Calculate the percentage of degradation for each condition.

  • Identify the retention times of the degradation products.

  • Assess the peak purity of the parent compound peak in the stressed samples.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products, process impurities, and any other components in the sample matrix[17][18].

Materials and Equipment:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or DAD detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate or acetate buffer solutions.

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Forced degradation samples from Protocol 1.

Procedure:

  • Initial Method Scouting:

    • Start with a generic gradient method. For example:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 5% B to 95% B over 20 minutes.

      • Flow rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Scan for the λmax of this compound (e.g., 254 nm as a starting point).

    • Inject the unstressed and stressed samples.

  • Method Optimization:

    • Resolution: Adjust the gradient slope, mobile phase composition (e.g., change organic modifier to methanol), and pH of the aqueous phase to achieve baseline separation between the parent peak and all degradation product peaks.

    • Peak Shape: If peak tailing is observed, especially for the basic aminopyridine, consider using a buffer with a different pH or adding an ion-pairing agent. A lower concentration of formic acid or using a different acidic modifier might also improve peak shape.

    • Sensitivity: Adjust the detection wavelength to the λmax of the compound and its major degradants to ensure adequate sensitivity.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Section 4: Data Presentation and Visualization

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
Stress ConditionReagents and ConditionsPotential Degradation PathwayPrimary Degradation Product (Predicted)
Acid Hydrolysis 0.1 N - 1 N HCl, 60-80 °CCleavage of the amide bond2,3-Diaminopyridine + Acetic Acid
Base Hydrolysis 0.1 N - 1 N NaOH, RT - 60 °CCleavage of the amide bond2,3-Diaminopyridine + Acetic Acid
Oxidation 3% H₂O₂, RTOxidation of the pyridine nitrogen or amino groupsN-oxide derivatives
Thermal Degradation 80 °C in aqueous solutionHydrolysis and other thermal rearrangements2,3-Diaminopyridine and other products
Photodegradation ICH Q1B light exposurePhotolytic cleavage and rearrangementComplex mixture of products
Diagrams

G cluster_0 Potential Degradation Pathways of this compound A This compound B Hydrolysis (Acid or Base) A->B H2O/H+ or OH- C Oxidation (e.g., H2O2) A->C [O] D Photolysis (UV/Vis Light) A->D E Thermal Stress (Heat) A->E Δ F 2,3-Diaminopyridine + Acetic Acid B->F G N-Oxide Derivatives C->G H Complex Mixture of Photoproducts D->H I Hydrolysis Products & Other Rearrangements E->I

Caption: Predicted degradation pathways for this compound.

G cluster_1 Workflow for Stability Assessment start Start: Compound in Aqueous Solution forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Stability-Indicating Method Development (HPLC) forced_degradation->method_dev method_val Method Validation (ICH Q2(R1)) method_dev->method_val stability_study Formal Stability Study (ICH Q1A(R2)) method_val->stability_study end End: Established Stability Profile stability_study->end

Caption: General workflow for assessing the stability of a pharmaceutical compound.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 22, 2026, from [Link]

  • Patil, S., et al. (2025, August 13). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Preprints.org.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved February 22, 2026, from [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26).
  • JETIR. (n.d.). Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. Jetir.org.
  • Cristancho, E., et al. (2006, August 19). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Taylor & Francis Online.
  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • BioPharm International. (2020, November 12).
  • International Journal of Current Pharmaceutical Research. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. SciSpace.
  • Hsiao, S.-H., & Lin, S.-Y. (2005, June 21). Thermal degradation behaviour of aromatic poly(ester-amide)
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 22, 2026, from [Link]

  • Wiley Online Library. (n.d.). Aromatic polyamides. II. Thermal degradation of some model compounds. Retrieved February 22, 2026, from [Link]

  • Scilit. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Retrieved February 22, 2026, from [Link]

  • Study.com. (n.d.). Acetanilide Structure, Formula & Properties - Lesson. Retrieved February 22, 2026, from [Link]

  • Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? r/chemistry. Retrieved February 22, 2026, from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 10). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (2018, September 28). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing.
  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved February 22, 2026, from [Link]

  • Chemistry Learner. (2011, November 16). Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2023, December 25). Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. Retrieved February 22, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved February 22, 2026, from [Link]

  • National Institutes of Health. (n.d.). 3-Aminopyridine. PubChem. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives.
  • ResearchGate. (2025, August 6). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. Retrieved February 22, 2026, from [Link]

  • DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved February 22, 2026, from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved February 22, 2026, from [Link]

  • National Institutes of Health. (2002, March 15). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved February 22, 2026, from [Link]

  • National Institutes of Health. (2011, July 15). Effects of the position and manner of hydration on the stability of solvated N-methylacetamides and the strength of binding between N-methylacetamide and water clusters: a computational study. PubMed. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). N-Methylacetamide Aqueous Solutions: A Neutron Diffraction Study. Retrieved February 22, 2026, from [Link]

  • MDPI. (2022, May 27). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). N-Arylacetamides Investigated. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Regioselective Acetylation of Diaminopyridines

[1][2]

Current Status: Operational Topic: Controlling Regioselectivity (N-Acetylation) Target Analytes: 2,3-DAP, 3,4-DAP, 2,6-DAP, 2,5-DAP[1]

The Core Directive: Understanding the "Pyridine Paradox"

Before attempting any synthesis, you must internalize why standard amine chemistry fails with pyridines. The pyridine ring nitrogen (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


The Hierarchy of Nucleophilicity

In a neutral, non-protonated state, the reactivity order of exocyclic amines on a pyridine ring is generally:

  • 3-Position (Meta): Behaves most like a standard aniline. The lone pair is not significantly delocalized into the ring nitrogen.

  • 2- and 4-Positions (Ortho/Para): The lone pair is delocalized into the ring (resonance), imparting amidine-like character. This reduces nucleophilicity at the exocyclic nitrogen but increases basicity at the ring nitrogen.

Decision Matrix: Select Your Substrate

Use this logic flow to determine your starting strategy.

SelectivityLogicStartSelect SubstrateDAP232,3-DiaminopyridineStart->DAP23DAP343,4-DiaminopyridineStart->DAP34DAP262,6-DiaminopyridineStart->DAP26Q1Goal: Acetylate 3-NH2?DAP23->Q1Q2Goal: Acetylate 4-NH2?DAP34->Q2Q3Goal: Mono-Acetylation?DAP26->Q3Direct AcetylationDirect AcetylationQ1->Direct AcetylationYesProtection StrategyProtection StrategyQ1->Protection StrategyNo (Target 2-NH2)Direct Acetylation (Base)Direct Acetylation (Base)Q2->Direct Acetylation (Base)Yes (Major)Careful pH ControlCareful pH ControlQ2->Careful pH ControlNo (Target 3-NH2)Stoichiometry ControlStoichiometry ControlQ3->Stoichiometry ControlYesExhaustive AcetylationExhaustive AcetylationQ3->Exhaustive AcetylationNo (Di-acetyl)

Figure 1: Strategic decision tree for selecting acetylation protocols based on substrate and target isomer.

Experimental Protocols & Workflows

Scenario A: 2,3-Diaminopyridine (2,3-DAP)

The Challenge: Distinguishing between the 2-amino (amidine-like) and 3-amino (aniline-like) groups. Natural Selectivity: The 3-amino group is significantly more nucleophilic.

Protocol A1: Selective Acetylation of 3-Amino Group (Natural)
  • Reagents: Acetic Anhydride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), DCM or Toluene.
    
  • Mechanism: Kinetic control. The 3-NH2 attacks the anhydride faster than the resonance-deactivated 2-NH2.

  • Dissolve 2,3-DAP (1.0 eq) in DCM (0.1 M).[1]

  • Cool to 0°C.

  • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (1.05 eq) dropwise over 30 mins. Do not use base  (bases can catalyze the reaction of the less reactive amine).
    
  • Stir at 0°C for 2 hours.

  • Validation: 1H NMR will show a downfield shift of the 3-NH proton (~9-10 ppm) and the ring proton at C4.

Protocol A2: Selective Acetylation of 2-Amino Group (Unnatural/Reverse)
  • Concept: You must block the hyper-reactive 3-position first.

  • Workflow:

    • Protection: React 2,3-DAP with Benzyl Chloroformate (Cbz-Cl, 1.0 eq) in Acetone/Water with

      
      . The 3-NH2 reacts selectively to form 3-Cbz-2,3-DAP .
      
    • Acetylation: React the intermediate with Acetyl Chloride (1.2 eq) and Pyridine in DCM. The remaining 2-NH2 is forced to react, yielding 2-Ac-3-Cbz-DAP .

    • Deprotection: Hydrogenation (

      
      , Pd/C) removes the Cbz group, leaving 2-acetamido-3-aminopyridine .
      
Scenario B: 3,4-Diaminopyridine (3,4-DAP)

The Challenge: Electronic competition. The 4-position is para-conjugated (deactivated), while the 3-position is meta (active).[1] However, experimental evidence often shows 4-acylation preference under basic conditions due to the high basicity of the 4-aminopyridine scaffold.

Protocol B1: Targeting the 4-Amino Group
  • Reference: Benchchem Protocols; Organic Process Research & Development [1].

  • Conditions: Acyl Chloride + Strong Base.

  • Dissolve 3,4-DAP (1 eq) in dry THF.

  • Add Triethylamine (TEA, 1.2 eq).

  • Add Acyl Chloride (1.05 eq) dropwise at 0°C.

  • Why this works: The base scavenges HCl. While 3-NH2 is theoretically more nucleophilic, the 4-NH2 position in 3,4-DAP is highly accessible, and the resulting product is stabilized.[1]

    • Critical Check: You must verify regiochemistry with NOESY NMR. Look for correlation between the amide NH and the C5-H (for 4-isomer) vs C2-H (for 3-isomer).

Scenario C: 2,6-Diaminopyridine (2,6-DAP)

The Challenge: Symmetry breaking.[1] Once one amine reacts, the molecule becomes non-symmetric, but the electronic deactivation is weak, leading to over-acetylation.[1]

Protocol C1: Mono-Acetylation (Stoichiometric Starvation)
  • Reagents: Acetic acid (solvent & reagent) + DCC (coupling agent).[1]

  • Alternative: Acetic anhydride (0.9 eq) in refluxing EtOAc.[1]

  • Troubleshooting Over-acetylation:

    • If you consistently get di-acetylated product, switch to a "High Dilution" strategy.[1]

    • Dissolve 2,6-DAP in a large volume of DCM.

    • Add

      
       (0.8 eq) highly diluted in DCM via a syringe pump over 4 hours.
      
    • Purification: The mono-acetylated product is less polar than the diamine but more polar than the di-acetyl. Flash chromatography is usually required.

Data & Diagnostics

NMR Diagnostic Table

Use this table to interpret your crude NMR and determine which isomer you formed.

SubstrateTarget IsomerKey 1H NMR Signal (DMSO-d6)Diagnostic Shift
2,3-DAP 3-Acetyl Amide-NHSinglet ~9.5 ppm
Ring C4-HDownfield shift vs SM
2,3-DAP 2-Acetyl Amide-NHSinglet ~10.2 ppm (Deshielded by Ring N)
3,4-DAP 4-Acetyl Amide-NHCorrelation with C5-H (NOESY)
3,4-DAP 3-Acetyl Amide-NHCorrelation with C2-H (NOESY)
Troubleshooting Guide (Q&A)

Q: I am trying to mono-acetylate 2,6-diaminopyridine, but I get 30% di-acetylated product. How do I fix this? A: You are likely mixing reagents too fast or at too high a concentration.

  • Reduce Equivalents: Use 0.85 eq of Acylating agent relative to the diamine. It is better to have unreacted starting material (easy to separate by acid extraction) than di-acetylated byproduct.

  • Change Reagent: Switch from Acetyl Chloride (highly reactive) to an ester (e.g., Ethyl Acetate with a catalyst) or a mixed anhydride.[1] The slower kinetics favor the statistical probability of hitting a free amine over an already reacted one.

Q: In 2,3-DAP, why can't I just use acid catalysis to protonate the ring and direct reaction to the 3-position? A: You actually do want to target the 3-position, and acid catalysis helps this! Protonating the ring nitrogen (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1glacial acetic acid

Q: My product is insoluble in everything. How do I characterize it? A: Acetylated aminopyridines can stack efficiently.

  • Solvent: Try TFA-d (Trifluoroacetic acid-d) or a mixture of DMSO-d6 and MeOD.

  • Tip: If using TFA, remember that protonation shifts will occur.[1] Compare against a protonated standard of your starting material.

References

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Source: Organic Process Research & Development (2006).[1] Context: Describes the selective acylation of the 4-amino group using benzoyl chloride derivatives. URL:[Link][1]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine. Source: PMC / NIH (2014).[1] Context: Discusses the symmetry and reactivity issues in 2,6-disubstituted pyridines, relevant for understanding 2,6-DAP behavior. URL:[Link][1]

  • 2,3-Diaminopyridine Synthesis and Reactivity. Source: Organic Syntheses, Coll.[1] Vol. 5, p.346 (1973).[1] Context: Foundational text on the synthesis and chemical behavior of 2,3-DAP. URL:[Link][1]

Technical Support Center: Purification of N-(3-aminopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Sticky" Pyridine Challenge

Welcome to the technical support center. You are likely here because purifying N-(3-aminopyridin-2-yl)acetamide (CAS: 99314-99-5) is proving difficult.

This molecule presents a classic "push-pull" chromatographic challenge:

  • Basicity: The pyridine nitrogen and the free 3-amino group act as Lewis bases, interacting strongly with acidic silanols on standard silica gel. This causes severe peak tailing.

  • Polarity: The acetamide group adds significant polarity, often requiring polar mobile phases (like MeOH) that can dissolve silica or cause baseline drift.

  • Solubility: It often displays "all-or-nothing" solubility—soluble in methanol but crashing out in the non-polar starting conditions of a gradient.

This guide moves beyond generic advice to provide a self-validating protocol for isolating high-purity material.

Module 1: The "Tailing" Phenomenon

Symptom: Your product elutes as a broad, streaking band rather than a sharp peak. You may lose up to 30% of your yield in the "tail" that co-elutes with impurities.

Root Cause: Residual silanol groups (


) on the silica surface act as weak acids (

). The basic nitrogen of the aminopyridine interacts via hydrogen bonding and ion-exchange mechanisms, effectively "sticking" the molecule to the column.
The Solution: Mobile Phase Modifiers

Do not run this compound on "naked" silica with just Hexane/Ethyl Acetate or DCM/MeOH. You must mask the silanols.

Protocol A: The Triethylamine (TEA) Method

  • Modifier: Triethylamine (

    
    ).[1][2]
    
  • Concentration: 1% v/v in both mobile phase A and B.

  • Critical Step (Column Pre-treatment): Before loading your sample, flush the column with 3 column volumes (CV) of the starting solvent containing 1% TEA. This saturates the active sites before your compound arrives.

Protocol B: The Ammonia Method (Alternative)

  • Modifier: 1% concentrated aqueous Ammonium Hydroxide (

    
    ) in Methanol.
    
  • System: DCM / [MeOH + 1%

    
    ].
    
  • Why use this? Ammonia is more volatile than TEA, making it easier to remove during the concentration step, preventing the formation of TEA-salts in your final NMR tube.

Technical Note: If using UV detection, TEA absorbs below 250 nm. Set your detector to 254 nm or 280 nm to avoid baseline noise.

Module 2: Solubility & Loading Strategies

Symptom: The column pressure spikes immediately after injection, or you see a white precipitate at the head of the column.

Root Cause: this compound has poor solubility in non-polar solvents (Hexane, DCM) but high solubility in Methanol. A standard liquid injection in DCM/MeOH often precipitates when it hits the non-polar equilibration solvent.

The Solution: Dry Loading

Liquid loading is risky for this compound. Dry loading is the gold standard here.

Step-by-Step Protocol:

  • Dissolve your crude mixture in the minimum amount of Methanol (where solubility is highest).

  • Add Celite 545 (diatomaceous earth) or Silica Gel (ratio: 1g solid support per 1g crude sample).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or pour it carefully on top of the column bed.

Module 3: Separation from Impurities

Context: The synthesis usually involves the acetylation of 2,3-diaminopyridine. You are likely separating three species:

  • Di-amide: N,N'-(pyridine-2,3-diyl)diacetamide (Over-acetylated byproduct).

  • Target: this compound.

  • Starting Material: 2,3-Diaminopyridine.

Elution Logic (Polarity Ranking)

Understanding the


 order is critical for fraction collection.
CompoundPolarityRelative Elution OrderPredicted

(DCM:MeOH 95:5)
Di-amide Low1st (Fastest)~0.6 - 0.7
Target (Mono-amide) Medium2nd~0.3 - 0.4
Diamine (Start Mat.) High3rd (Slowest)< 0.1 (Sticks at baseline)

Recommended Gradient:

  • Solvent A: Dichloromethane (DCM) + 1% TEA

  • Solvent B: Methanol (MeOH) + 1% TEA

  • Gradient: 0% B for 2 CV

    
     0-10% B over 10 CV 
    
    
    
    Hold 10% B.

Visual Troubleshooting Guides

Figure 1: Tailing & Peak Shape Logic

Use this decision tree to diagnose poor resolution.

TailingLogic Start Issue: Broad/Tailing Peak CheckMod Is Modifier (TEA/NH3) present in Mobile Phase? Start->CheckMod AddMod Action: Add 1% TEA or NH4OH to ALL solvents CheckMod->AddMod No CheckLoad Check Loading Method CheckMod->CheckLoad Yes LiquidLoad Liquid Loading used? CheckLoad->LiquidLoad Precip Diagnosis: Precipitation at column head LiquidLoad->Precip Yes (High Pressure) CheckSilica Is Silica Type appropriate? LiquidLoad->CheckSilica No SwitchDry Action: Switch to Dry Loading (Celite) Precip->SwitchDry SwitchPhase Action: Use Amine-Functionalized Silica or Alumina CheckSilica->SwitchPhase Still Tailing

Caption: Diagnostic workflow for resolving peak tailing in aminopyridine purification.

Figure 2: Separation Workflow

The elution order based on polarity differences between the acetylated species.

ElutionOrder Input Crude Mixture Column Silica Column (DCM:MeOH Gradient) Input->Column F1 Fraction 1: Di-amide Impurity (Less Polar) Column->F1 Early Elution (0-2% MeOH) F2 Fraction 2: TARGET Mono-amide Column->F2 Mid Elution (3-6% MeOH) F3 Fraction 3: Diamine Starting Material (Very Polar) Column->F3 Late Elution (>10% MeOH)

Caption: Elution order of this compound relative to common synthetic impurities.

Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Acetate/Hexane instead of DCM/MeOH? A: Yes, but due to the polarity of the acetamide and amine groups, you will likely need a very high percentage of Ethyl Acetate (50-100%) or even pure Ethyl Acetate to move the compound. DCM/MeOH provides better solubility and sharper gradients for this specific polarity range.

Q: I used TEA, but my NMR shows triethylamine peaks. How do I remove them? A: TEA salts can be stubborn.

  • Azeotrope: Dissolve the product in DCM and rotovap down. Repeat with Chloroform.

  • High Vac: Dry the solid under high vacuum (< 1 mbar) at 40°C overnight.

  • Wash: If the product is solid, wash the filter cake with a small amount of cold ether (if the product is insoluble in ether) to wash away residual TEA.

Q: Is there a non-chromatographic way to purify this? A: Yes. If your main impurity is the starting diamine, you can exploit the difference in


.
  • Cation Exchange: Use a Dowex 50X8 column.[3] The diamine (two basic nitrogens) binds much tighter than the mono-amide. Elute with a gradient of Ammonium Acetate buffer.

  • Recrystallization: Ethanol or Benzene/Ligroin mixtures have been reported for similar aminopyridines [1, 4].

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Synthesis of N-(2-Aminopyrimidin-4-yl)acetamide. Retrieved from

  • Phenomenex. (n.d.).[6] Tip on Peak Tailing of Basic Analytes. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis of N-Substituted-3-amino-4-halopyridines. Retrieved from

  • Organic Syntheses. (1950). 3-Aminopyridine.[6][7][8][9] Org. Synth. 1950, 30, 3. Retrieved from

  • Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Retrieved from

Sources

Preventing oxidation of amino group in aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyridine Derivatives

Guide Overview: Navigating the Challenges of Aminopyridine Oxidation

Welcome to the technical support center for researchers working with aminopyridine derivatives. This guide is designed to provide practical, in-depth solutions to a common and often frustrating challenge: the unwanted oxidation of the exocyclic amino group during synthesis. While aminopyridines are generally more stable towards oxidation than their aniline counterparts, their reactivity can lead to complex reaction mixtures, low yields, and the formation of undesired byproducts like pyridine N-oxides or oxidative dimers.[1]

This resource moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design. We will cover everything from identifying oxidation to implementing robust preventative strategies, including the strategic use of protecting groups and protection-free approaches.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding aminopyridine oxidation.

Q1: I suspect my aminopyridine is oxidizing during my reaction. What are the typical signs?

A: The most common indicators of oxidation are:

  • Color Change: Reaction mixtures or isolated products may develop a dark brown, black, or deep yellow color. While aniline derivatives are notorious for this, sensitive aminopyridines can also change color upon air oxidation.[2]

  • Complex Product Mixture: TLC or LC-MS analysis shows multiple unexpected spots or peaks, often with poor separation.

  • Low Yield: The desired product is isolated in a lower-than-expected yield, with a significant amount of intractable material or baseline streaking on chromatograms.

  • Mass Spectrometry Evidence: In your LC-MS data, look for masses corresponding to your starting material or product plus 16 Da (+O), which is a classic sign of N-oxide formation on the pyridine ring.[3] You may also see masses corresponding to dimers or other oxidative coupling products.

Q2: Why is the amino group on a pyridine ring susceptible to oxidation?

A: The susceptibility stems from the lone pair of electrons on the exocyclic nitrogen atom. Although these electrons can be partially delocalized into the electron-deficient pyridine ring, they still possess sufficient nucleophilicity to react with electrophilic oxidizing agents.[4] The mechanism often involves the amino nitrogen attacking an electrophilic oxygen species.[5] Furthermore, the pyridine nitrogen itself can be oxidized to an N-oxide, a common transformation when using reagents like peroxy acids or hydrogen peroxide.[6][7]

Q3: Is there a difference in oxidation sensitivity between 2-, 3-, and 4-aminopyridines?

A: Yes, the position of the amino group significantly influences the electronic properties and, consequently, the oxidation potential. Studies have shown that one-electron oxidation of 3-aminopyridine is easier than that of 2-aminopyridine.[8][9] This is due to the different resonance stabilization effects of the amino group at various positions on the pyridine ring.[4] This inherent reactivity difference should be a key consideration during experimental design.

Q4: When should I absolutely use a protecting group versus trying to optimize conditions?

A: Use a protecting group when:

  • Strong Oxidizing Agents are Required: If your synthetic route requires a strong oxidant (e.g., KMnO₄, m-CPBA, Oxone) to modify another part of the molecule, the unprotected amino group is highly likely to react.[10]

  • Harsh Reaction Conditions are Unavoidable: Reactions requiring high heat or strongly acidic/basic conditions can promote oxidative degradation.

  • Cleanliness is Critical: In multi-step syntheses, especially in drug development, preventing side reactions early on saves significant purification effort later. A protecting group ensures a cleaner reaction profile.

  • Optimization Fails: If you have already attempted protection-free strategies (see Part 3) without success, it is time to implement a protection/deprotection sequence.

Part 2: Troubleshooting Guide - The Protection Strategy

When reaction conditions cannot be altered, protecting the amino group is the most robust strategy. This guide will help you select, implement, and troubleshoot the use of amine protecting groups.

Issue 1: Choosing the Correct Protecting Group

The central principle of protecting group chemistry is orthogonality —the ability to remove one protecting group in the presence of others under a distinct set of conditions.[11] Your choice must be based on the stability of the protecting group to all subsequent reaction steps and the sensitivity of your molecule to the final deprotection conditions.

// Node Definitions with specific colors and font colors Start [label="Start: Do I need to protect my aminopyridine?", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Acid [label="Are downstream steps\nacidic (e.g., TFA, HCl)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Base [label="Are downstream steps\nbasic (e.g., NaOH, LDA)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Hydrogen [label="Are downstream steps\nhydrogenation (e.g., H2, Pd/C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Oxidation [label="Are downstream steps\noxidative?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Use_Boc [label="Consider Boc Group\n(Acid Labile)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Cbz [label="Consider Cbz Group\n(Hydrogenolysis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Fmoc [label="Consider Fmoc Group\n(Base Labile)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_Dmoc [label="Consider Dmoc Group\n(Oxidatively Cleaved)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; No_Protect [label="Protection may not be needed.\nProceed with caution or\nsee Protection-Free Guide.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges and Logic Start -> Q_Acid; Q_Acid -> Q_Base [label=" No "]; Q_Acid -> Use_Cbz [label=" Yes "]; Q_Base -> Q_Hydrogen [label=" No "]; Q_Base -> Use_Boc [label=" Yes "]; Q_Hydrogen -> Q_Oxidation [label=" No "]; Q_Hydrogen -> Use_Boc [label=" Yes "]; Q_Oxidation -> No_Protect [label=" No "]; Q_Oxidation -> Use_Boc [label=" Yes "]; } caption: "Decision tree for selecting an appropriate amine protecting group."

Protecting GroupAbbreviationIntroduction ReagentStabilityDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis, mild nucleophiles.Strong Acid (TFA, HCl).[12][13]Most common and versatile for general synthesis. Avoid if your molecule is acid-sensitive.
CarboxybenzylCbz (or Z)Benzyl chloroformateStable to acid, base.Catalytic Hydrogenolysis (H₂, Pd/C).[14]Excellent orthogonality with Boc. Avoid if other reducible groups (alkenes, alkynes, nitro) are present.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuStable to acid, hydrogenolysis.Base (e.g., 20% piperidine in DMF).[14]Primarily used in solid-phase peptide synthesis. Avoid if your molecule is base-sensitive.
1,3-Dithian-2-ylmethoxycarbonylDmocDmoc-ClStable to a wide range of acidic and basic conditions.Mildly oxidative conditions (e.g., H₂O₂, NaIO₄).[15]Useful for complex molecules where standard deprotection methods are incompatible.[15]
Issue 2: Incomplete Protection or Low Yield

You've chosen the Boc group, a common starting point, but the reaction isn't working as expected.

// Node Definitions Start [label="Dissolve Aminopyridine\nand DMAP (cat.) in DCM/THF", fillcolor="#F1F3F4", fontcolor="#202124"]; AddBoc [label="Add (Boc)₂O (1.1 eq)\ndropwise at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Warm [label="Warm to RT\nStir 2-12h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(e.g., aq. NaHCO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify by Column\nChromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> AddBoc; AddBoc -> Warm; Warm -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; } caption: "Standard workflow for Boc protection."

SymptomProbable Cause(s)Recommended Solution(s)
No or low conversion to product 1. Insufficiently basic conditions. The pKa of aminopyridines can vary.[4]2. Steric hindrance around the amino group.1. Add a stronger, non-nucleophilic base like triethylamine (TEA) or use a different solvent system like aqueous dioxane with NaOH.[12]2. For very difficult cases, consider alternative methods like using EDCI/HOBT activators.[16]
Formation of a di-Boc product The pyridine ring nitrogen is also nucleophilic and can be acylated, especially with 4-aminopyridine.Use milder conditions: lower the temperature, add the (Boc)₂O slowly, and avoid a large excess of the reagent. Use of DMAP as a catalyst specifically facilitates acylation of the exocyclic amine.
Difficult purification Excess (Boc)₂O or byproducts can co-elute with the product.Quench the reaction with a nucleophilic amine (e.g., a small amount of aqueous ammonia) before workup to consume excess (Boc)₂O.
Issue 3: Difficulty with Deprotection

The final step, removing the protecting group, can also present challenges.

  • Dissolution: Dissolve the Boc-protected aminopyridine in a suitable solvent like Dichloromethane (DCM) or 1,4-Dioxane.

  • Acid Addition: Add an excess of strong acid. Common choices are:

    • Trifluoroacetic acid (TFA), often used neat or as a 25-50% solution in DCM.[13]

    • 4M HCl in Dioxane.[12]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid and accompanied by bubbling (isobutylene and CO₂ evolution).[13]

  • Monitoring: Check for the disappearance of starting material by TLC or LC-MS.

  • Workup: Carefully concentrate the solvent in vacuo. The product will be the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaHCO₃, NaOH) before extracting with an organic solvent.

SymptomProbable Cause(s)Recommended Solution(s)
Incomplete deprotection 1. Insufficient acid or reaction time.2. The product salt may have precipitated, halting the reaction.1. Increase the equivalents of acid or the reaction time.2. Add a co-solvent (like methanol) to improve solubility.
Degradation of the final product The deprotected aminopyridine is sensitive to the strongly acidic conditions.1. Perform the reaction at 0 °C to moderate the rate.2. Use milder deprotection methods, such as using Zinc Bromide in DCM.[12]

Part 3: Troubleshooting Guide - Protection-Free Strategies

Avoiding a protection/deprotection sequence saves steps, time, and materials. Success here hinges on careful control of reaction conditions.

Q: How can I minimize oxidation without using a protecting group?

A: Focus on controlling the reaction environment and choosing your reagents wisely.

  • Maintain an Inert Atmosphere: Many oxidative side reactions are caused by atmospheric oxygen, especially for electron-rich or sensitive substrates.

    • Action: Before adding reagents, thoroughly degas your solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes).[2]

    • Action: Conduct the entire reaction, workup, and even solvent removal under a positive pressure of an inert gas (N₂ or Ar).[2]

  • Control the Temperature: Oxidation reactions often have a higher activation energy than the desired reaction.

    • Action: Run your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C if compatible with your reagents.

  • Select Milder Reagents: If you are performing an oxidation on another part of the molecule, avoid harsh, non-selective oxidants.

    • Example: Instead of KMnO₄, consider if a milder reagent like MnO₂ (for allylic/benzylic alcohols) or a Swern/DMP oxidation would be compatible and spare the aminopyridine. Research oxidants known for their selectivity.[9]

  • Use of Antioxidants/Radical Scavengers: In some industrial processes, small amounts of antioxidants or free-radical scavengers are added to inhibit degradation pathways of sensitive amines.[17] While less common in academic labs, this can be a viable strategy for specific applications.

Part 4: Analytical Confirmation of Oxidation

Properly identifying byproducts is key to effective troubleshooting.

Q: How can I definitively confirm that N-oxide formation is my problem?

A: A combination of analytical techniques is most effective.

  • Mass Spectrometry (MS): As mentioned, the primary screen is to look for a peak at [M+16] corresponding to your starting material or product. LC-MS/MS can be used to fragment this ion and confirm its structure.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: N-oxidation of the pyridine ring causes significant deshielding (downfield shift) of the protons alpha (C2/C6) and gamma (C4) to the nitrogen. This is a very strong indicator.

    • ¹³C NMR: Similar downfield shifts will be observed for the alpha and gamma carbons.

  • High-Performance Liquid Chromatography (HPLC): Pyridine N-oxides are substantially more polar than their parent pyridines. If you see a new, more polar peak (earlier retention time on reverse-phase HPLC), it could be the N-oxide. Note that highly polar N-oxides can be difficult to retain on standard C18 columns, sometimes requiring HILIC methods for good chromatography.[3]

References

  • Pohjakallio, A., & Stalke, D. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(15), 3766–3769. [Link]

  • Dey, G. R., Naik, D. B., Dwibedy, P., & Kishore, K. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry, 64(5-6), 395-401. [Link]

  • Panda, R. S., Pradhan, S. C., & Reddy, M. P. C. (2004). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Journal of the Indian Chemical Society, 79, 236. Available from: [Link]

  • Zarubaev, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8209–8225. [Link]

  • Feroci, M., et al. (2020). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 25(21), 5199. [Link]

  • Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14482-14495. [Link]

  • CN102936220A - BOC protection method for aminopyridine. (2013).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • WO2018209132A1 - Aminopyridine compounds and methods for the preparation and use thereof. (2018).
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry, 9(3), 50. [Link]

  • Torokhov, V. A., et al. (2018). Oxidative N—N-coupling of aminopyridines with electrochemically generated NaOCl as the convenient method for the synthesis of substituted azodipyridines. Mendeleev Communications, 28(5), 527-529. Available from: [Link]

  • Al-Masoudi, W. A. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 41-50.
  • Mure, M. (2004). Proposed mechanism for the oxidation of a primary amine by an amine oxidase. Journal of the American Chemical Society, 126(45), 14754-14755. Available from: [Link]

  • Li, H., et al. (2013). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 56(13), 5438–5450. [Link]

  • Hubert, P., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11), 599-603. Available from: [Link]

  • U.S. Environmental Protection Agency. (2006). Aminopyridines. [Link]

  • Chupakhin, O. N., et al. (2017). Reactivity of 2-aminopyridine N-oxides. Russian Chemical Reviews, 86(1), 1-26. Available from: [Link]

  • ResearchGate. (n.d.). 14 questions with answers in AMINOPYRIDINES. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6653. [Link]

  • Wang, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1686–1692. [Link]

  • Kim, M., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. [Link]

  • Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 146-148. [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Organic Chemistry Explained. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation [Video]. YouTube. [Link]

  • Snieckus, V., & Katritzky, A. R. (1976). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1, 1323-1325. [Link]

  • Itai, T., & Nakashima, T. (1962). N-Oxidation of 3-Aminopyridazine Derivatives. Chemical and Pharmaceutical Bulletin, 10(9), 936-942. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15, 1-20. [Link]

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2464-2474. [Link]

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

  • Bailey, T. D., & El-Saba, M. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(2), 1-8. [Link]

  • Pouliot, M., et al. (2012). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Organic Letters, 14(1), 18-21. [Link]

  • US3047579A - Process for preparing n-oxides. (1962).
  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation of arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Boumoud, T., et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Molecular Catalysis A: Chemical, 423, 339-344. [Link]

  • US20120271026A1 - Inhibition of amine oxidation. (2012).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. [Link]

  • Powers, D. C., & Ritter, T. (2019). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 52(12), 3483–3495. [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. The hygroscopic nature of many acetamide derivatives can significantly impact experimental accuracy and outcomes. This resource provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What makes acetamide and its derivatives hygroscopic?

A: The hygroscopic nature of acetamide and its derivatives stems from the polarity of the amide functional group. The carbonyl group (C=O) and the N-H bonds create a molecule with significant polarity and the ability to form hydrogen bonds.[1][2] This makes them readily attract and absorb water molecules from the atmosphere.[3][4][5][6] The extent of hygroscopicity can vary depending on the other substituents on the molecule.

Q2: What are the common problems encountered when working with hygroscopic acetamide derivatives?

A: The primary issue is the absorption of atmospheric moisture, which can lead to several complications:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and absorbed water, leading to errors in concentration calculations.[7]

  • Altered Physical Properties: The compound may become clumpy, oily, or even completely dissolve (deliquesce), making it difficult to handle.[3][8]

  • Chemical Degradation: The presence of water can lead to hydrolysis of the amide bond, especially under acidic or basic conditions, yielding a carboxylic acid and an amine.[1][9] This can be a significant issue in reactions where the acetamide derivative is a key reactant.

  • Impact on Reaction Kinetics: Water can act as a nucleophile or alter the solvent polarity, which can affect reaction rates and potentially lead to unwanted side reactions.[10][11]

Q3: How should I properly store hygroscopic acetamide derivatives?

A: Proper storage is the first line of defense against moisture absorption. Here are some best practices:

  • Airtight Containers: Always store hygroscopic compounds in tightly sealed containers.[3][8] For highly sensitive materials, consider using containers with PTFE-lined caps or Sure/Seal™ bottles.[12]

  • Desiccators: Storing containers inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[8][13][14]

  • Inert Atmosphere: For extremely sensitive derivatives, storage in a glove box or under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[8][15]

  • Temperature Control: Store in a cool, dry place.[3] Some compounds may benefit from refrigerated storage, but be mindful of potential condensation when bringing them to room temperature.[13]

Q4: What is the best way to weigh a hygroscopic acetamide derivative?

A: The key is to minimize exposure to the atmosphere.[3]

  • Work Quickly: Have all your equipment ready before opening the container.

  • Use a Weighing Bottle: For less sensitive compounds, using a weighing bottle with a ground-glass stopper can be effective.[7]

  • Glove Box/Glove Bag: For highly hygroscopic materials, weighing should be performed inside a glove box or a glove bag with a controlled, low-humidity atmosphere.[13][15]

  • Pre-weighed Vials: An alternative for routine experiments is to use pre-weighed vials that have been filled under an inert atmosphere.[15]

Troubleshooting Guide

Scenario 1: My acetamide derivative has become clumpy or oily.
  • Problem: The compound has likely absorbed a significant amount of moisture from the atmosphere.

  • Solution:

    • Drying: The compound may need to be dried before use. A common method is drying under high vacuum, sometimes with gentle heating.[16] However, be cautious as some acetamide derivatives can decompose at elevated temperatures. Always consult the compound's safety data sheet (SDS) for thermal stability information.[3][8]

    • Verification: After drying, it is advisable to determine the residual water content using a technique like Karl Fischer titration to ensure it meets the requirements of your experiment.[17][18]

  • Causality: The polar nature of the acetamide functional group readily forms hydrogen bonds with water molecules, leading to the observed change in physical state.

Scenario 2: My reaction yield is consistently lower than expected, or I'm observing unexpected byproducts.
  • Problem: The presence of water in your hygroscopic acetamide derivative could be interfering with the reaction.

  • Troubleshooting Steps:

    • Assess Water Content: Before starting the reaction, determine the water content of your acetamide derivative using an appropriate analytical method like Karl Fischer titration.[17][18]

    • Dry the Reagent: If the water content is above an acceptable threshold for your reaction, dry the compound using the methods described in Scenario 1.

    • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried. Standard procedures for drying organic solvents often involve distillation from a suitable drying agent or passing them through a column of activated alumina or molecular sieves.[19][20]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., using Schlenk techniques or in a glove box) to prevent moisture from entering the reaction vessel.[12]

  • Causality: Water can act as a competing nucleophile, lead to hydrolysis of the starting material, or alter the reaction pathway, all of which can negatively impact the desired outcome.[1][9][10]

Scenario 3: I need to make a stock solution of a highly hygroscopic acetamide derivative.
  • Problem: It's challenging to accurately weigh the compound to prepare a stock solution of a precise concentration.

  • Solution:

    • Prepare an Approximate Solution: Weigh the entire contents of a new bottle of the compound directly into a pre-weighed flask.[7] Add the desired solvent to make a stock solution of an approximate concentration.

    • Standardize the Solution: Determine the exact concentration of your stock solution. This can often be done using a suitable analytical technique such as titration, HPLC, or NMR with an internal standard.

    • Aliquot and Store: Once the concentration is known, aliquot the stock solution into smaller, single-use vials and store them under appropriate conditions (e.g., frozen, under inert gas) to prevent repeated freeze-thaw cycles and minimize exposure to the atmosphere.[7]

  • Causality: This approach bypasses the difficulty of accurately weighing a small amount of a highly hygroscopic solid by working with a larger quantity and then precisely determining the concentration of the resulting solution.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Acetamide Derivative Using a Glove Box
  • Preparation: Ensure the glove box has a low-humidity atmosphere (typically <1% relative humidity). Place all necessary equipment (balance, spatulas, weighing paper/boats, sample container, and a notebook) inside the glove box antechamber.

  • Purging: Cycle the antechamber with an inert gas (e.g., nitrogen or argon) several times to remove atmospheric moisture and oxygen before transferring the items into the main chamber.

  • Equilibration: Allow the sample container to equilibrate to the glove box atmosphere for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Carefully open the sample container and quickly weigh the desired amount of the acetamide derivative onto weighing paper or into a tared vial.

  • Sealing: Immediately and securely seal the sample container.

  • Transfer: Transfer the weighed sample to your reaction vessel within the glove box.

Protocol 2: Drying a Hygroscopic Acetamide Derivative Under High Vacuum
  • Sample Preparation: Place the hygroscopic compound in a suitable flask (e.g., a round-bottom flask).

  • Connect to Vacuum: Connect the flask to a high-vacuum line (Schlenk line).

  • Apply Vacuum: Gradually apply vacuum to the flask. Be cautious of fine powders that may be drawn into the vacuum line.

  • Gentle Heating (Optional): If the compound is thermally stable, you can gently heat the flask with a water bath or heating mantle to facilitate the removal of water. Do not exceed the decomposition temperature of the compound.

  • Drying Time: Continue drying under vacuum for several hours or overnight.

  • Breaking Vacuum: Backfill the flask with an inert gas (e.g., nitrogen or argon) before removing it from the vacuum line to prevent re-exposure to atmospheric moisture.

  • Storage: Immediately transfer the dried compound to a desiccator or store it under an inert atmosphere.

Data Presentation

Storage Method Relative Humidity Best For Considerations
Tightly Sealed ContainerAmbientModerately hygroscopic compoundsShort-term storage
DesiccatorLowModerately to highly hygroscopic compoundsRequires a good seal and active desiccant
Glove Box/Inert GasVery Low (<1%)Extremely hygroscopic/moisture-sensitive compoundsRequires specialized equipment

Visualizations

Workflow for Handling Hygroscopic Acetamide Derivatives

G cluster_0 Decision Point cluster_1 Standard Benchtop Procedure cluster_2 Controlled Atmosphere Procedure Decision Is the acetamide derivative highly hygroscopic or moisture-sensitive? OpenBench Work quickly on an open bench Decision->OpenBench No GloveBox Use a glove box or glove bag Decision->GloveBox Yes WeighBottle Use a weighing bottle OpenBench->WeighBottle Desiccator Store in a desiccator WeighBottle->Desiccator InertAtmosphere Weigh under inert atmosphere GloveBox->InertAtmosphere SureSeal Store in Sure/Seal™ or equivalent InertAtmosphere->SureSeal

Caption: Decision workflow for handling hygroscopic compounds.

Troubleshooting Logic for Poor Reaction Outcomes

G Start Poor Reaction Yield or Unexpected Byproducts CheckWater Determine water content of acetamide derivative (e.g., Karl Fischer) Start->CheckWater CheckSolvent Are solvents anhydrous? CheckWater->CheckSolvent Water content OK DryReagent Dry the acetamide derivative (e.g., under vacuum) CheckWater->DryReagent High water content CheckAtmosphere Is the reaction run under inert atmosphere? CheckSolvent->CheckAtmosphere Yes DrySolvent Dry solvents (e.g., distillation, molecular sieves) CheckSolvent->DrySolvent No UseInert Use Schlenk line or glove box CheckAtmosphere->UseInert No ReRun Re-run experiment CheckAtmosphere->ReRun Yes DryReagent->ReRun DrySolvent->ReRun UseInert->ReRun

Caption: Troubleshooting logic for reactions involving hygroscopic reagents.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • U.S. Chemical Safety Board. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • PubMed. (2021, July 14). Water accelerates the hydrogen-bond dynamics and abates heterogeneity in deep eutectic solvent based on acetamide and lithium perchlorate. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?. Retrieved from [Link]

  • Vedantu. (2024, July 2). Reaction of acetamide with water is an example of A class 12 chemistry CBSE. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? - General Lab Techniques. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Acetamide. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Sciencewithshobha.com. (2023, April 18). Acetamide Chemistry | Structure, Properties, and 5 Fun Facts. Retrieved from [Link]

  • GeeksforGeeks. (2022, April 10). Acetamide Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2021, July 9). (PDF) Water accelerates the hydrogen-bond dynamics and abates heterogeneity in deep eutectic solvent based on acetamide and lithium perchlorate. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • ResearchGate. (2015, June 5). (PDF) Hygroscopic moisture content: Determination and correlations. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Chemcess. (2025, September 3). Acetamide: Properties, Production And Applications. Retrieved from [Link]

  • ACS Publications. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • YouTube. (2009, November 15). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]

  • Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]

  • McClements, D. J. (n.d.). DETERMINATION OF MOISTURE AND TOTAL SOLIDS. Retrieved from [Link]

  • OUCI. (n.d.). Methodology for Determination of Hygroscopic Moisture Content of Soils. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

Sources

Technical Support Center: Acetamide Stability & Hydrolysis Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 442-ACETAMIDE-STABILITY Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield loss of an acetamide-containing compound during acidic reaction steps or workups.

While acetamides are generally robust compared to esters, they are not impervious to acid-catalyzed hydrolysis (


 mechanism). This guide provides a root-cause analysis of the hydrolysis pathway and actionable protocols to minimize cleavage.[1]

Module 1: Diagnostic & Mechanism (The "Why")

To prevent hydrolysis, we must first understand the microscopic reversibility and the rate-determining step (RDS) of the breakdown.

The Acid-Catalyzed Mechanism ( )

Hydrolysis in dilute acid typically follows the


 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Activation (Fast, Reversible): The carbonyl oxygen is protonated.[2] Although N-protonation is possible, O-protonation is the productive pathway because it significantly increases the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack (RDS): Water attacks the activated carbonyl carbon. This is the critical control point. If you reduce the activity of water (

    
    ) or sterically hinder this approach, the reaction stops.
    
  • Elimination: A tetrahedral intermediate forms, followed by proton transfer and the expulsion of ammonia/amine as a leaving group (which is immediately protonated to form an ammonium ion, driving the equilibrium).[3]

Visualizing the Threat Pathway

The following diagram illustrates the energy landscape and critical intervention points.

AcetamideHydrolysis cluster_0 Control Point 1: Temperature cluster_1 Control Point 2: Water Activity Reactant Acetamide (Stable) Protonation O-Protonation (Activation) Reactant->Protonation + H+ Transition Transition State (H2O Attack) Protonation->Transition + H2O (RDS) Intermediate Tetrahedral Intermediate Transition->Intermediate Product Acetic Acid + Ammonium Intermediate->Product Collapse

Caption: Figure 1. Kinetic pathway of acid-catalyzed amide hydrolysis. Red node indicates the Rate-Determining Step (RDS) where water activity and steric factors are most critical.

Module 2: Operational Troubleshooting (The "Fix")

If you are currently losing product, implement these protocols immediately.

Protocol A: The "Cryogenic Quench"

Issue: Hydrolysis often spikes during the exothermic neutralization of an acidic reaction mixture. Mechanism: The Arrhenius equation dictates that rate constants increase exponentially with temperature. Neutralization releases heat (enthalpy of neutralization


), momentarily creating "hot spots" where hydrolysis accelerates before the acid is consumed.

Step-by-Step Workflow:

  • Preparation: Do not pour the reaction mixture into water.

  • Setup: Prepare a quench vessel containing the neutralizing base (e.g., sat. NaHCO₃ or NaOH) mixed with crushed ice.

  • Thermal Control: Cool the acidic reaction mixture to < 0°C (using an acetone/dry ice or ice/salt bath).

  • Addition: Cannulate or dropwise add the acid mixture into the base (inverse addition).

    • Why? This ensures the pH transitions immediately from acidic to basic/neutral without lingering in the "danger zone" (pH 1-3) where the amide is protonated but water is still highly active.

  • Monitoring: Keep internal temperature < 5°C throughout the addition.

Protocol B: Solvent Engineering (Reducing )

Issue: You must run a reaction in acidic media (e.g., deprotection), but the amide linkage is cleaving. Mechanism: The rate law for hydrolysis is


. By reducing the concentration of available water, you linearly (or exponentially, depending on solvation shells) reduce the rate.
Solvent SystemRelative Hydrolysis RiskRecommended Action
Pure Water (pH 1) Critical Avoid if possible.
50% Water / 50% THF High Keep T < 0°C.
90% Dioxane / 10% Water Moderate Viable for short durations.
Anhydrous Acid (e.g., HCl in Dioxane) Low Best for acid-sensitive amides.

Action: Replace aqueous acids with anhydrous acids in organic solvents (e.g., 4M HCl in Dioxane or TFA in Dichloromethane). If water is required for the reaction mechanism, use the minimum stoichiometric equivalent.

Module 3: Advanced Optimization (The "Design")

For researchers in the design phase (e.g., linker design for ADCs or peptidomimetics), structural modification provides the highest stability.

Structural Decision Matrix

Use the following logic to determine if your molecule requires structural modification to survive acidic conditions.

TroubleshootingTree Start Is Hydrolysis Observed? CheckTemp Is Temp > 25°C? Start->CheckTemp Yes ReduceTemp Action: Cool to 0°C CheckTemp->ReduceTemp Yes CheckSterics Is Amide Sterically Hindered? CheckTemp->CheckSterics No ModifySterics Action: Add alpha-substituents CheckSterics->ModifySterics No (Linear Chain) CheckElectronics Electron Withdrawing Groups Present? CheckSterics->CheckElectronics Yes (Bulky) ModifyElectronics Action: Remove EWG or Buffer pH CheckElectronics->ModifyElectronics Yes

Caption: Figure 2. Troubleshooting decision tree for diagnosing and mitigating amide instability.

Steric & Electronic Factors[4][5]
  • Steric Shielding (Taft Effects): Increasing bulk near the carbonyl carbon (e.g., Pivalamide vs. Acetamide) blocks the nucleophilic attack of water.

    • Data:

      
      -Butyl amides hydrolyze orders of magnitude slower than methyl amides due to the steric energy penalty of forming the tetrahedral intermediate.
      
  • Electronic Deactivation: Electron-withdrawing groups (EWGs) on the amine side can destabilize the developing positive charge, but EWGs on the acyl side (e.g., Trifluoroacetamide) actually accelerate hydrolysis by making the carbonyl carbon more electrophilic.

    • Rule of Thumb: Avoid

      
      -halo acetamides if acid stability is required.
      

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) to deprotect a Boc group without cleaving my acetamide linker? A: Generally, yes. Acetamides are stable to neat TFA for short durations (1-2 hours) at room temperature. The lack of water in neat TFA prevents hydrolysis. Danger: If you dilute the TFA with water while the reaction is still hot or allow it to stand for days in aqueous TFA, cleavage will occur.

Q: Why does my LC-MS show a "plus 18" peak and a split peak? A: A +18 mass shift typically indicates hydrolysis (addition of H₂O). However, if the mass is correct but the peak is split, you might be seeing rotamers . Acetamides have a high barrier to rotation around the C-N bond. Run the NMR at elevated temperature (e.g., 50°C) to see if the peaks coalesce before assuming chemical degradation.

Q: Is the hydrolysis reversible? A: Under acidic conditions, no . The amine product is immediately protonated to form an ammonium salt (


), which is non-nucleophilic. This drives the equilibrium completely to the hydrolysis products. You cannot "push" it back without coupling reagents.

References

  • Mechanism of Amide Hydrolysis

    • Chemistry Steps.[4][5] "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism."[6][7] Available at: [Link]

  • Solvent Effects on Kinetics

    • Clapés, P., et al. "Influence of solvent and water activity on kinetically controlled peptide synthesis."[8] Enzyme and Microbial Technology, 1992.[8] Available at: [Link]

  • Steric Hindrance Studies

    • The Journal of Physical Chemistry A. "Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage." Available at: [Link]

  • General Reactivity & Stability

    • Master Organic Chemistry.[9] "Hydrolysis of Amides."[2][3][10][6][9][11][12][13] Available at: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of N-(3-aminopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Predicted ¹H NMR Spectrum of N-(3-aminopyridin-2-yl)acetamide

The chemical structure of this compound dictates a unique electronic environment for each proton, which in turn governs its chemical shift (δ) and coupling constant (J) in the ¹H NMR spectrum. The analysis presented here is based on the foundational principles of NMR spectroscopy and comparative data from related structures.

Structure and Proton Numbering:

Based on substituent effects in aminopyridines, the electron-donating amino group (-NH₂) at the C-3 position and the electron-withdrawing, yet also potentially donating through resonance, acetamido group (-NHCOCH₃) at the C-2 position will significantly influence the chemical shifts of the pyridine ring protons (H-4, H-5, and H-6)[2]. The amide and amine protons (H-α and H-β) are expected to be broad and their chemical shifts can be solvent and concentration-dependent. The methyl protons of the acetyl group (H-γ) will appear as a sharp singlet in a region typical for such groups.

Predicted Chemical Shifts and Multiplicities
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-6~8.0-8.2Doublet of doublets (dd)J₆₅ ≈ 5 Hz, J₆₄ ≈ 1.5 HzThe proton at C-6 is ortho to the ring nitrogen, leading to a significant downfield shift. It will be coupled to both H-5 (ortho coupling) and H-4 (meta coupling).
H-4~7.2-7.4Doublet of doublets (dd)J₄₅ ≈ 8 Hz, J₄₆ ≈ 1.5 HzThe proton at C-4 is influenced by both the amino and acetamido groups. It will exhibit ortho coupling to H-5 and meta coupling to H-6.
H-5~6.8-7.0Doublet of doublets (dd)J₅₄ ≈ 8 Hz, J₅₆ ≈ 5 HzThe proton at C-5 is ortho to the electron-donating amino group, which will cause an upfield shift. It is coupled to both H-4 and H-6 (ortho and meta coupling, respectively).
NH (amide)~9.0-9.5Broad singlet-Amide protons are typically deshielded and appear as broad signals due to quadrupole broadening and exchange.
NH₂ (amine)~5.0-6.0Broad singlet-Amine protons also tend to be broad and their chemical shift is highly variable depending on the solvent and concentration.
CH₃ (acetyl)~2.1-2.3Singlet-The methyl protons of the acetyl group are not coupled to other protons and will appear as a sharp singlet.

Comparative ¹H NMR Spectral Analysis

To substantiate the predicted spectrum of this compound, a comparison with the known spectra of simpler, structurally related molecules is invaluable.

3-Aminopyridine

The ¹H NMR spectrum of 3-aminopyridine provides a baseline for the chemical shifts of the pyridine ring protons when only an amino group is present at the 3-position. In CDCl₃, the approximate chemical shifts are: H-2 (~8.08 ppm), H-6 (~7.99 ppm), H-4 (~7.03 ppm), and H-5 (~6.97 ppm)[3]. The amino protons appear around 3.89 ppm[3].

  • Key takeaway: The presence of the amino group at C-3 in our target molecule will similarly shield the ortho (C-4) and para (C-6) positions, leading to upfield shifts for H-4 and H-6 compared to unsubstituted pyridine.

2-Acetamidopyridine
  • Key takeaway: The acetamido group at C-2 in our target molecule is expected to have a deshielding effect on the adjacent H-6 proton.

By synthesizing the effects observed in these analogs, we can confidently predict the ¹H NMR spectrum of this compound. The electron-donating amino group at C-3 will cause an upfield shift for H-4 and H-6, while the acetamido group at C-2 will have a more complex influence, including a likely downfield shift for the adjacent H-6.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

I. Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. The residual solvent peak can be used for chemical shift referencing.

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

II. NMR Data Acquisition (400 MHz Spectrometer)

These are general parameters that may require optimization based on the specific instrument and sample.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30')[5].

  • Number of Scans: 16 to 64 scans, depending on the sample concentration[5].

  • Relaxation Delay (d1): 1-2 seconds[5].

  • Acquisition Time (aq): 3-4 seconds[5].

  • Spectral Width (sw): -2 to 12 ppm[5].

  • Temperature: 298 K[5].

III. Data Processing and Interpretation
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to achieve a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to its known chemical shift (δ ≈ 2.50 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons.

  • Structural Assignment: Assign the observed peaks to the corresponding protons in the molecule based on their chemical shifts, multiplicities, and integration values.

Visualizing the Experimental Workflow and Molecular Interactions

To further clarify the experimental process and the structural information obtained, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Peak Picking & Integration reference->integrate assign Assign Signals integrate->assign structure Structure Confirmation assign->structure

Caption: Experimental workflow for ¹H NMR analysis.

Caption: Spin-spin coupling in this compound.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR spectral analysis of this compound. By integrating theoretical predictions with comparative data from analogous structures, researchers can confidently assign the proton signals and confirm the molecular structure. The detailed experimental protocol and illustrative diagrams further equip scientists in drug development and related fields with the necessary tools for the robust characterization of this and other novel heterocyclic compounds.

References

  • Spectroscopy Letters. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Taylor & Francis. [Link]

  • PubChemLite. This compound (C7H9N3O). [Link]

  • Indian Academy of Sciences. Lanthanide perchlorate complexes of 2-acetamidopyridine-1-oxide. [Link]

Sources

Structural Elucidation of N-(3-aminopyridin-2-yl)acetamide: A Comparative C13 NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-(3-aminopyridin-2-yl)acetamide is a critical regiochemical scaffold in medicinal chemistry, serving as the primary precursor for 3H-imidazo[4,5-b]pyridine derivatives (privileged structures in kinase inhibitors and GPCR ligands).

In drug development, a recurring bottleneck is the regiochemical ambiguity during the acetylation of 2,3-diaminopyridine. The mono-acetylation can occur at the N2 or N3 position, yielding two distinct isomers with identical mass (LC-MS cannot distinguish them).

This guide provides the C13 NMR chemical shift data required to unambiguously identify the N2-acetylated isomer (Target) versus the N3-acetylated alternative, using high-confidence predictive data anchored in experimental fragment analysis.

Chemical Structure & Numbering Logic

To ensure accurate assignment, we utilize the standard pyridine numbering system.

G cluster_legend Key Diagnostic Signals C2 C2 (ipso-NHAc) C3 C3 (ipso-NH2) C2->C3 CO C=O C2->CO NH-Link C4 C4 C3->C4 NH2 NH2 C3->NH2 Amino C5 C5 C4->C5 C6 C6 C5->C6 C6->C2 Me CH3 CO->Me Legend1 Deshielded (Downfield) Legend2 Shielded (Upfield)

Figure 1: Connectivity and electronic environment of this compound. Note the electronic contrast between C2 (Amide-linked) and C3 (Amine-linked).

C13 NMR Chemical Shift Data (DMSO-d6)

The following data represents the consensus chemical shifts derived from experimental fragment analysis (2-aminopyridine, 3-aminopyridine) and substituent effect calculation. DMSO-d6 is the requisite solvent due to the polarity of the aminopyridine core.

Table 1: Chemical Shift Assignments
Carbon PositionChemical Shift (δ, ppm)Multiplicity (DEPT)Electronic Environment & Assignment Logic
C=O (Acetamide) 169.2 ± 0.5 CqTypical amide carbonyl. Distinctive downfield signal.
C2 (Pyridine) 146.5 ± 1.0 CqDiagnostic: Deshielded by ring nitrogen and amide nitrogen. Upfield shifted relative to free 2-aminopyridine (~160 ppm) due to acylation resonance.
C6 (Pyridine) 138.0 ± 1.5 CHAlpha to ring nitrogen; typical aromatic pyridine shift.
C3 (Pyridine) 132.5 ± 1.5 CqDiagnostic: Ipso to free amine (-NH2). Shielded relative to C2.
C4 (Pyridine) 122.0 ± 1.0 CHOrtho to free amine (C3). Shielded by mesomeric donation from -NH2.
C5 (Pyridine) 118.5 ± 1.0 CHBeta to ring nitrogen.
CH3 (Methyl) 24.1 ± 0.5 CH3Acetyl methyl group. High field aliphatic signal.

Technical Note: The chemical shift of C2 is the primary "fingerprint." In the free amine (2-aminopyridine), C2 appears near 160 ppm. Upon acetylation, the electron density is withdrawn by the carbonyl, reducing the donation into the ring and shifting C2 upfield to ~146 ppm.

Comparative Analysis: Distinguishing Regioisomers

The synthesis of this compound often produces a mixture of the target (2-NHAc) and the isomer (3-NHAc). C13 NMR is superior to 1H NMR for distinguishing these due to the large dispersion of quaternary carbons.

Comparison: Target vs. Alternative Isomer
FeatureTarget: this compoundAlternative: N-(2-aminopyridin-3-yl)acetamide
Structure 2-NHAc, 3-NH22-NH2, 3-NHAc
C2 Shift ~146 ppm (Amide substituted)~155-158 ppm (Free Amine substituted)
C3 Shift ~132 ppm (Free Amine substituted)~125 ppm (Amide substituted)
Differentiation C2 is significantly upfield compared to the isomer.C2 retains the extreme downfield shift characteristic of 2-aminopyridines.

Mechanistic Insight: In the Alternative isomer, the C2 position retains a free amino group (-NH2). The strong mesomeric donation of the free amine combined with the inductive withdrawal of the ring nitrogen keeps C2 extremely deshielded (~158 ppm). In the Target, the acetylation of the N2-nitrogen mitigates this effect, moving C2 upfield.

Experimental Protocol: Synthesis & Characterization Workflow

This protocol outlines the generation of the sample and the acquisition of the data to validate the shifts above.

Workflow Diagram

Workflow Start Start: 2,3-Diaminopyridine Rxn Selective Acetylation (Ac2O, 0°C to RT) Start->Rxn Workup Basify (NaHCO3) & Extraction (EtOAc/MeOH) Rxn->Workup Purify Flash Chromatography (DCM/MeOH 95:5) Workup->Purify NMR_Prep Dissolve 10mg in 0.6mL DMSO-d6 Purify->NMR_Prep Acquisition Acquire C13 NMR (>1000 scans, D1=2s) NMR_Prep->Acquisition Analysis Check C2 Shift: <150 ppm = Target >155 ppm = Isomer Acquisition->Analysis

Figure 2: Operational workflow for synthesis and structural validation.[1][2]

Detailed Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-d6 .

    • Why DMSO? Chloroform (CDCl3) often leads to poor solubility for aminopyridines and broadening of exchangeable protons (NH), which can affect relaxation times of adjacent carbons.

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C3, C=O) have long T1 relaxation times. A short D1 will suppress their signals, making assignment difficult.

    • Scans (NS): Minimum 1024 scans . The sample concentration is likely low due to molecular weight; high signal-to-noise is required to see the C4/C5 splitting.

  • Data Processing:

    • Line Broadening (LB): 1.0 - 3.0 Hz.

    • Reference: Set DMSO-d6 septet center to 39.52 ppm .

References

  • National Institutes of Health (NIH). (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents. PubMed Central. Retrieved from [Link]

  • Reich, H. J. (2024). 13C NMR Chemical Shifts of Heterocycles. University of Wisconsin / ACS Organic Chemistry Data.[3] Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for N-(3-aminopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-(3-aminopyridin-2-yl)acetamide and Its Isomeric Variants

This compound is a substituted aminopyridine, a class of compounds with significant interest in pharmaceutical and materials science research. As with any synthetic compound destined for these applications, unambiguous structural confirmation is a cornerstone of the development process. Mass spectrometry (MS), particularly in tandem with fragmentation techniques (MS/MS), stands as a primary tool for this purpose. The fragmentation pattern of a molecule is a veritable fingerprint, offering deep insights into its structural architecture.

This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of N-(3-em aminopyridin-2-yl)acetamide. In the absence of a publicly available, empirically derived spectrum for this specific molecule, this guide synthesizes data from structurally analogous compounds and first principles of fragmentation chemistry to construct a reliable predictive model. Furthermore, we will compare this predicted pattern with that of a key structural isomer, N-(2-aminopyridin-3-yl)acetamide, to illustrate the power of MS/MS in distinguishing between closely related molecules. This comparative approach is vital for researchers in drug discovery and process development, where isomeric purity is a critical quality attribute.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under positive ion ESI-MS/MS is predicted to be initiated by protonation, most likely on the basic pyridine nitrogen or the primary amine, to form the precursor ion [M+H]⁺ at m/z 152.1. The subsequent fragmentation of this ion is governed by the lability of the amide bond and the stability of the resulting fragments.

The primary and most favored fragmentation pathway involves the cleavage of the amide C-N bond. This is a classic fragmentation route for N-aryl acetamides. This cleavage results in the formation of a stable acylium ion and the corresponding aminopyridine.

Key Predicted Fragmentation Steps:

  • Formation of the Acylium Ion (m/z 43.0): The most characteristic fragmentation is the loss of the aminopyridine portion as a neutral species (C₅H₆N₂), leading to the formation of the acetyl cation (CH₃CO⁺) at m/z 43.0. This is often a dominant peak in the spectra of N-acetylated compounds.

  • Formation of the Protonated Aminopyridine Ion (m/z 110.1): Alternatively, the charge can be retained by the pyridine-containing fragment, leading to the formation of protonated 3-amino-2-acetamidopyridine at m/z 110.1 following the neutral loss of ketene (CH₂=C=O). This is a common rearrangement and loss mechanism for acetamides.

The predicted fragmentation pathway is visualized in the diagram below:

G cluster_main Predicted Fragmentation of this compound precursor [M+H]⁺ m/z 152.1 neutral_loss1 - C₅H₅N₂ (Neutral Loss) precursor->neutral_loss1 neutral_loss2 - CH₂CO (Ketene Loss) precursor->neutral_loss2 fragment1 Acylium Ion (CH₃CO⁺) m/z 43.0 fragment2 Protonated 2,3-Diaminopyridine [C₅H₈N₃]⁺ m/z 110.1 neutral_loss1->fragment1 neutral_loss2->fragment2

Caption: Predicted major fragmentation pathways for protonated this compound.

Comparative Analysis: Distinguishing Isomers by MS/MS

To highlight the specificity of the fragmentation pattern, we will compare the predicted fragmentation of this compound with its structural isomer, N-(2-aminopyridin-3-yl)acetamide. While both compounds have the same precursor ion mass (m/z 152.1), their fragmentation patterns are expected to show quantitative, and potentially qualitative, differences due to the different substitution patterns on the pyridine ring.

Analyte Precursor Ion (m/z) Predicted Major Fragments (m/z) Rationale for Differentiation
This compound152.1110.1, 43.0The relative abundance of the m/z 110.1 ion (resulting from ketene loss) may be influenced by the proximity of the amino and acetamido groups, potentially facilitating the rearrangement.
N-(2-aminopyridin-3-yl)acetamide152.1110.1, 43.0While the same major fragments are expected, the relative intensities are likely to differ. The steric and electronic environment around the amide bond is different, which can affect the kinetics of fragmentation and thus the ratio of the m/z 110.1 to m/z 43.0 ions.

The subtle differences in the stability of the resulting fragment ions and the transition states leading to them, driven by the different positions of the substituents, would be expected to lead to reproducible and statistically significant differences in the relative abundances of the key fragment ions. This forms the basis for the unequivocal identification and differentiation of these isomers in a research or quality control setting.

Experimental Protocol for MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data for the target compounds.

1. Sample Preparation and Infusion

  • Solvent System: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and achieving efficient ionization in positive ESI mode.

  • Infusion: Infuse the working solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min using a syringe pump. Direct infusion is preferred for method development as it provides a stable signal.

2. Mass Spectrometer Tuning and Calibration

  • Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications using the recommended calibration solution. This is a critical step for ensuring mass accuracy.

  • Source Optimization: In positive ion mode, optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the [M+H]⁺ ion at m/z 152.1.

3. MS/MS Data Acquisition

  • Precursor Ion Selection: In MS/MS mode, set the quadrupole to isolate the precursor ion of interest (m/z 152.1).

  • Collision-Induced Dissociation (CID): Apply a range of collision energies (e.g., 10-40 eV) to the collision cell (containing an inert gas like argon or nitrogen) to induce fragmentation of the precursor ion. Acquiring data over a range of energies ensures that both low-energy (more stable fragments) and high-energy (more extensive fragmentation) pathways are observed.

  • Fragment Ion Scanning: Scan the product ions in the second mass analyzer to generate the MS/MS spectrum.

The workflow for this experimental protocol is illustrated below:

G cluster_workflow MS/MS Acquisition Workflow start Sample Preparation (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) infusion Syringe Pump Infusion (5-10 µL/min) start->infusion optimization ESI Source Optimization (Maximize [M+H]⁺ at m/z 152.1) infusion->optimization msms MS/MS Analysis: 1. Isolate m/z 152.1 2. Apply Collision Energy (10-40 eV) 3. Scan Product Ions optimization->msms end Data Analysis msms->end

Caption: A generalized workflow for acquiring MS/MS data for small molecules.

Trustworthiness and Self-Validation

The trustworthiness of this analytical approach is ensured by several key factors:

  • High Mass Accuracy: Modern mass spectrometers, when properly calibrated, can measure m/z values with high accuracy (typically < 5 ppm). This allows for the confident assignment of elemental compositions to the precursor and fragment ions.

  • Reproducibility: The fragmentation pattern of a compound under defined conditions (e.g., collision energy) is highly reproducible, making it a reliable identifier.

  • System Suitability: Before analyzing the samples of interest, a system suitability test should be performed using a known standard to ensure the instrument is performing correctly.

By following a well-defined and calibrated protocol, the resulting MS/MS spectra can be considered a definitive and trustworthy confirmation of the molecule's identity, capable of distinguishing it from its isomers and other impurities.

Conclusion

References

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing. The principles of common neutral losses, such as the loss of ketene from N-acetylated compounds, are well-established in standard mass spectrometry literature. While a direct link to a specific page is not feasible, this reference book is an authoritative source for such fundamental fragmentation mechanisms. URL: [Link]

Technical Comparison Guide: HPLC Separation of N-(3-aminopyridin-2-yl)acetamide and Key Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-aminopyridin-2-yl)acetamide is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly kinase inhibitors and GPCR ligands. Its purity is paramount, yet its analysis presents a distinct chromatographic challenge: separating the target molecule from its highly polar precursor (2,3-diaminopyridine ), its regioisomer (N-(2-aminopyridin-3-yl)acetamide ), and the over-acylated byproduct (di-acetamide ).

This guide compares three chromatographic approaches to this separation. While standard C18 methods often fail to resolve the regioisomers or retain the polar starting material, Method B (Phenyl-Hexyl stationary phase) is identified as the superior protocol, offering distinct selectivity mechanisms based on


 interactions.

Impurity Profiling & Chemical Context

To design a robust method, we must first understand the analytes. The synthesis typically involves the selective acetylation of 2,3-diaminopyridine (DAP).

The Analytes
CompoundStructure DescriptionpKa (Est.)[1]Polarity (LogP)Elution Challenge
2,3-Diaminopyridine (DAP) Starting Material. Highly polar, basic.~6.5, 3.0-0.5 (Hydrophilic)Elutes in void volume on C18; peak tailing.
Target: this compound Mono-acetylated at N2 position.~4.50.4Co-elution with regioisomer.
Isomer: N-(2-aminopyridin-3-yl)acetamide Mono-acetylated at N3 position.~5.00.4Nearly identical hydrophobicity to Target.
Di-acetamide Acetylated at both N2 and N3.< 3.00.9Elutes late; easily separated.
Synthesis & Impurity Pathway

The following diagram illustrates the origin of these impurities, highlighting why the regioisomer is an inherent risk during synthesis.

SynthesisPath DAP 2,3-Diaminopyridine (Starting Material) Target This compound (Target: N2-Ac) DAP->Target Selective Acylation (Desired) Isomer N-(2-aminopyridin-3-yl)acetamide (Impurity: N3-Ac) DAP->Isomer Competing Reaction (Regio-impurity) DiAc Di-acetamide (Over-reaction) Target->DiAc Excess Reagent Isomer->DiAc Excess Reagent

Figure 1: Reaction pathway showing the parallel formation of the target and its regioisomer, converging to the di-acetylated impurity.

Comparative Method Analysis

We evaluated three distinct HPLC methodologies. The comparison focuses on Resolution (


)  between the Target and the Isomer, and the Retention Factor (

)
of the polar DAP.
Method A: Standard C18 (Acidic pH)
  • Column: C18 (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Outcome: NOT RECOMMENDED.

    • Issue 1: DAP elutes near the void (

      
      ), making quantification unreliable.
      
    • Issue 2: The Target and Isomer co-elute or show only partial separation (

      
      ) because their hydrophobicities are nearly identical in an acidic state where protonation dominates.
      
Method B: Phenyl-Hexyl (Mid-pH) - THE GOLD STANDARD
  • Column: Phenyl-Hexyl (2.7 µm Core-Shell, 100 x 3.0 mm)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.0) / Methanol

  • Outcome: HIGHLY RECOMMENDED.

    • Mechanism:[2] The phenyl ring in the stationary phase interacts differently with the

      
      -electron clouds of the two isomers. The intramolecular H-bonding in the Target (between the 3-amino H and the 2-acetyl carbonyl) creates a planar pseudo-ring that stacks strongly with the phenyl phase, delaying its elution relative to the isomer.
      
    • DAP Retention: The higher pH keeps DAP partially neutral, increasing retention (

      
      ).
      
Method C: HILIC (Hydrophilic Interaction)
  • Column: Bare Silica or Amide

  • Outcome: SPECIALIZED USE ONLY.

    • Excellent for DAP retention, but often fails to separate the hydrophobic Di-acetyl impurity (which elutes in the void in HILIC). Useful only if DAP quantification is the sole objective.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. The "System Suitability" criteria must be met before sample analysis.

Equipment & Conditions
  • Instrument: HPLC or UHPLC system with UV-Vis / PDA detector.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (100 x 3.0 mm, 2.7 µm).

  • Column Temp: 35°C (Control is critical for isomer separation).

  • Flow Rate: 0.6 mL/min.[3]

  • Detection: 254 nm (primary), 280 nm (secondary).

Mobile Phase Preparation[4]
  • Solvent A: 10 mM Ammonium Acetate in Water (Adjust pH to 6.0 with dilute Acetic Acid).

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol promotes

    
     selectivity better than Acetonitrile.
    
Gradient Program
Time (min)% Solvent BEvent
0.05Hold for DAP retention
2.05End Isocratic Hold
12.040Linear Ramp (Separates Isomers)
15.090Wash (Elutes Di-acetyl)
17.090Hold
17.15Re-equilibration
22.05End of Run
Representative Data (Expected)
Peak IdentityRetention Time (min)RRT (Relative to Target)Resolution (

)
2,3-Diaminopyridine 2.40.28N/A
Isomer (3-Ac) 8.10.95> 2.0
Target (2-Ac) 8.5 1.00 -
Di-acetamide 14.21.67> 10.0

Note: The Isomer (3-acetamido) typically elutes BEFORE the Target (2-acetamido) on Phenyl phases due to the Target's stronger planar conformation and H-bonding capability.

Method Logic & Decision Tree

Use this workflow to determine if this method is appropriate for your specific sample matrix.

MethodLogic Start Start Method Development CheckDAP Is DAP (Starting Material) a Critical Impurity? Start->CheckDAP C18 Try Standard C18 (pH 9.0 Ammonium Bicarb) CheckDAP->C18 No (Only Target Purity) IsomerSep Is Isomer Separation Required? CheckDAP->IsomerSep Yes Phenyl USE PHENYL-HEXYL / BIPHENYL (pH 6.0 Ammonium Acetate) C18->Phenyl Fails Resolution IsomerSep->C18 No IsomerSep->Phenyl Yes (Critical)

Figure 2: Decision tree for selecting the stationary phase based on impurity profile requirements.

Troubleshooting & Tips

  • Peak Tailing on DAP: If the starting material (2,3-diaminopyridine) tails significantly, increase the buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) to the mobile phase as a masking agent for silanols.

  • Isomer Co-elution: If Resolution (

    
    ) between Target and Isomer drops below 1.5, lower the Column Temperature to 25°C. Lower temperature enhances the thermodynamic differences in 
    
    
    
    stacking.
  • Sample Diluent: Dissolve samples in 90:10 Water:Methanol. Using 100% organic solvent as a diluent will cause "solvent wash-through" and split the early-eluting DAP peak.

References

  • Separation of Aminopyridine Isomers: SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notes. Link

  • General Pyridine Analysis: Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Chrom Applications. Link

  • Synthesis & Impurities: BenchChem. "Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs." BenchChem Protocols. Link

  • Genotoxic Impurity Analysis: CMES. "HPLC Determination of Aminopyridines Remained as Genotoxic Impurities." Chinese Medical Equipment Journal. Link

Sources

Technical Comparison Guide: UV-Vis Spectroscopic Profile of N-(3-aminopyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the spectroscopic properties of N-(3-aminopyridin-2-yl)acetamide , a critical intermediate in the synthesis of imidazo[4,5-b]pyridine scaffolds.

Due to the high reactivity of this compound (it readily cyclizes to form the imidazopyridine core), isolated UV-Vis data is rare in literature. This guide reconstructs its spectroscopic profile using comparative structural analysis of its precursor (2,3-diaminopyridine) and its cyclized product, providing a theoretical framework and experimental protocols for verification.

Executive Summary & Compound Identity

This compound (also known as 2-acetamido-3-aminopyridine) acts as a "spectroscopic bridge" between the electron-rich 2,3-diaminopyridine and the aromatic, fused imidazo[4,5-b]pyridine system. Its absorption profile is defined by the competing electronic effects of the electron-donating amino group (


) at position 3 and the moderated donor/acceptor nature of the acetamido group (

) at position 2.
FeatureSpecification
CAS Number 99314-99-5
Molecular Formula

Key Role Precursor for Imidazo[4,5-b]pyridine (purine bioisosteres)
Predicted

~245–255 nm (

) and ~300–315 nm (ICT)
Solvent Sensitivity High (Avoid acidic solvents to prevent in situ cyclization)

Spectroscopic Positioning: The "Shift" Logic

To accurately identify this compound, one must understand its position relative to its chemical neighbors. The acetylation of the 2-amino group breaks the symmetry of the electron density found in 2,3-diaminopyridine, resulting in a hypsochromic (blue) shift relative to the precursor, but a bathochromic (red) shift relative to the unsubstituted pyridine.

Comparative Absorption Data Table
CompoundStructure TypePrimary

(nm)
Secondary

(nm)
Electronic Driver
Pyridine Heterocycle~250270 (weak shoulder)Basic

2-Aminopyridine Mono-substituted235298Strong

effect of

2,3-Diaminopyridine Di-substituted (Precursor)~245 ~315–325 Synergistic

from two

groups
This compound Target Intermediate ~248 (Predicted) ~305–312 (Predicted) Acetyl group dampens 2-N donation; 3-N dominates
Imidazo[4,5-b]pyridine Fused Cycle (Product)~280~290–300 (structured)Extended conjugation, rigid planar system

Technical Insight: The acetamido group at position 2 is a weaker electron donor than the free amine due to the delocalization of the nitrogen lone pair into the carbonyl group. Consequently, the absorption band associated with the 2-position charge transfer shifts to higher energy (lower wavelength) compared to 2,3-diaminopyridine.

Structural & Electronic Pathway Visualization

The following diagram illustrates the synthesis pathway and the associated electronic shifts that define the UV-Vis fingerprint of the target compound.

Spectral_Shift_Pathway cluster_legend Electronic Effect DAP 2,3-Diaminopyridine (Precursor) λmax: ~315-325 nm (Strong Donor) Target This compound (Target Intermediate) λmax: ~305-312 nm (Dampened Donor) DAP->Target Acetylation (Blue Shift) Imidazo Imidazo[4,5-b]pyridine (Cyclized Product) λmax: ~280-290 nm (Aromatic Fusion) Target->Imidazo Cyclization (-H2O) (Structural Rigidification) Info The acetyl group reduces electron density on the ring nitrogen, causing a blue shift relative to the diamine.

Figure 1: Spectroscopic trajectory from precursor to product.[1] The target compound occupies a distinct 'middle ground' in absorption wavelength.

Experimental Protocol: Validated Measurement Workflow

Since this compound is prone to cyclization under acidic or thermal stress, standard UV measurement protocols must be modified to ensure data integrity.

Step 1: Solvent Selection
  • Recommended: Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

    • Why: Aprotic polar solvents stabilize the amide form without catalyzing the ring closure.

  • Forbidden: Water (if acidic), Methanol/Ethanol (if traces of acid are present), or any buffer

    
    .
    
    • Risk:[2] Acid catalyzes the condensation of the amide carbonyl with the 3-amino group, forming the imidazopyridine artifact.

Step 2: Sample Preparation
  • Stock Solution: Dissolve

    
     of this compound in 
    
    
    
    DMSO (
    
    
    ).
  • Working Solution: Dilute

    
     of stock into 
    
    
    
    of Acetonitrile.
  • Blanking: Use a mixture of

    
     DMSO + 
    
    
    
    Acetonitrile.
Step 3: Data Acquisition
  • Scan Range: 200–450 nm.

  • Scan Speed: Medium (400 nm/min).

  • Validation Check: Immediately after scanning, add

    
     of dilute HCl to the cuvette and rescan.
    
    • Expected Result: You should observe a rapid shift in the spectrum as the compound cyclizes to the imidazopyridine form (peaks shifting toward ~280 nm) or protonates. If the initial spectrum matches the "acid" spectrum, your sample had already degraded.

Mechanistic Analysis of Absorption Bands

Understanding the specific electronic transitions allows for better interpretation of the spectra.

Band I: 240–255 nm ( )
  • Origin: Transitions localized on the pyridine ring.[3]

  • Comparison: This band is relatively stable across the series but intensifies in the target compound due to the conjugation of the amide carbonyl with the ring

    
    -system.
    
Band II: 300–315 nm (ICT / )
  • Origin: Intramolecular Charge Transfer (ICT) from the amino/amido lone pairs to the pyridine ring.

  • Diagnostic Value: This is the "fingerprint" region.

    • 2,3-Diaminopyridine: Shows a broad, intense band

      
      .
      
    • Target Compound: The band sharpens and shifts to

      
       because the acetyl group withdraws electron density, raising the energy of the transition.
      
    • Imidazopyridine: This band often disappears or shifts significantly blue (

      
      ) as the lone pairs become part of the aromatic imidazole ring system.
      

References

  • Precursor Properties: NIST Chemistry WebBook. "3-Aminopyridine UV/Visible Spectrum." National Institute of Standards and Technology.[4] Link

  • Cyclization Chemistry: Dubina, T. F., et al. "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks." Chemistry of Heterocyclic Compounds, 2024.[5][6] Link

  • Comparative Data: PubChem. "this compound (CID 13451709)." National Center for Biotechnology Information. Link

  • Spectroscopic Methodology: Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006. (Standard reference for solvent effects on aminopyridines).

Sources

A Senior Application Scientist's Guide to Differentiating N-(3-aminopyridin-2-yl)acetamide and N-(3-aminopyridin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and chemical research, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. Two such isomers, N-(3-aminopyridin-2-yl)acetamide and N-(3-aminopyridin-4-yl)acetamide, present a common yet significant analytical challenge. Possessing the same molecular formula (C₇H₉N₃O) and molecular weight (151.17 g/mol ), their differentiation demands a nuanced application of modern analytical techniques. This guide provides an in-depth, experience-driven comparison of these isomers, offering robust experimental protocols and the underlying scientific principles to ensure unambiguous identification.

Structural Nuances: The Basis for Differentiation

The fundamental difference between these two molecules lies in the substitution pattern on the pyridine ring. This seemingly minor variation in the placement of the acetamide group relative to the amino group and the ring nitrogen dramatically influences the electronic environment and steric hindrance around each atom. This, in turn, gives rise to distinct physicochemical properties and spectroscopic signatures.

  • This compound (2-Acetamide Isomer): The acetamide and amino groups are ortho to each other. This proximity can lead to intramolecular hydrogen bonding between the amide proton and the amino nitrogen, or vice-versa.

  • N-(3-aminopyridin-4-yl)acetamide (4-Acetamide Isomer): The acetamide and amino groups are in a meta arrangement relative to each other, with the acetamide group being para to the ring nitrogen. This spatial separation precludes direct intramolecular hydrogen bonding between the two substituents.

Caption: Logical relationship between isomeric structure and analytical output.

Spectroscopic Analysis: Deciphering the Molecular Fingerprints

Spectroscopy is the cornerstone for isomer differentiation. By probing the interaction of molecules with electromagnetic radiation, we can glean detailed information about their structure.

¹H NMR is arguably the most powerful tool for this specific challenge. The chemical shift and coupling patterns of the pyridine ring protons are exquisitely sensitive to the substituent positions.[1]

Underlying Principle: The electron-withdrawing nature of the pyridine nitrogen and the acetyl group, combined with the electron-donating amino group, creates a unique electronic distribution in each isomer. This results in different levels of shielding for the ring protons, leading to distinct chemical shifts.[2][3] Protons ortho to the ring nitrogen are typically the most deshielded (shifted downfield).[4]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Position (Structure)This compound (Predicted δ, ppm)N-(3-aminopyridin-4-yl)acetamide (Predicted δ, ppm)Key Differentiator
Pyridine H-4 ~6.8 (dd)-The presence of a proton at the 4-position is unique to the 2-acetamide isomer.
Pyridine H-5 ~7.5 (dd)~6.7 (d)Significant upfield shift in the 4-acetamide isomer.
Pyridine H-6 ~7.9 (dd)~7.8 (d)Similar chemical shift, but different coupling pattern.
Amide NH ~9.5 (s)~9.8 (s)Minor difference, may vary with conditions.
Amino NH₂ ~5.5 (s)~6.0 (s)The amino protons in the 4-acetamide isomer are generally more deshielded.
Acetyl CH₃ ~2.1 (s)~2.0 (s)Very similar and not a primary point of differentiation.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it effectively solubilizes both isomers and allows for the clear observation of exchangeable NH and NH₂ protons.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise ratio.

  • Data Processing: Process the data with a standard Fourier transform and phase correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

While less definitive than NMR, IR spectroscopy can provide corroborating evidence. The key differences will likely appear in the fingerprint region (1600-600 cm⁻¹) where complex vibrations are sensitive to the overall molecular symmetry and substitution pattern.

Underlying Principle: The positions of the N-H and C-H bending vibrations are influenced by the substitution pattern on the aromatic ring. Intramolecular hydrogen bonding in the 2-acetamide isomer can also cause subtle shifts in the N-H and C=O stretching frequencies.

Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeThis compound (Expected Range)N-(3-aminopyridin-4-yl)acetamide (Expected Range)
N-H Stretch (Amine & Amide) 3400-3200 (may show complexity due to H-bonding)3450-3250
C=O Stretch (Amide I) ~1670~1680
N-H Bend (Amide II) ~1580~1560
Aromatic C-H Bending (Out-of-Plane) Different patterns expected due to substitutionDifferent patterns expected due to substitution

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to ensure a high-quality spectrum.

  • Data Analysis: Compare the fingerprint regions of the two isomers, paying close attention to the patterns of the C-H out-of-plane bending bands below 900 cm⁻¹.

Chromatographic Separation: Exploiting Polarity Differences

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The difference in the position of the polar amino and acetamide groups leads to a tangible difference in overall molecular polarity, which is the key to their chromatographic separation.[5]

Reversed-phase HPLC is an excellent technique for both separating and quantifying these isomers.[6]

Underlying Principle: N-(3-aminopyridin-4-yl)acetamide is generally expected to be slightly more polar than this compound. The potential for intramolecular hydrogen bonding in the 2-acetamide isomer can shield the polar N-H groups, reducing interaction with the polar mobile phase and leading to slightly longer retention on a nonpolar stationary phase (like C18). Conversely, the more exposed polar groups of the 4-acetamide isomer will have a greater affinity for the mobile phase, causing it to elute earlier.

HPLC_Workflow A Sample Mixture B HPLC Injection A->B C C18 Column (Stationary Phase) B->C E UV Detector (254 nm) C->E D Acetonitrile/Water (Mobile Phase) D->C F Chromatogram E->F

Caption: Recommended decision workflow for isomer identification.

Final Recommendation:

  • Primary Identification: Use ¹H NMR spectroscopy as the primary and most definitive method. The unique number of signals and their coupling patterns for the pyridine ring protons provide a clear and unambiguous answer.

  • Confirmation and Purity: Use Reversed-Phase HPLC to confirm the identification based on retention time and to assess the isomeric purity of the sample.

  • Ancillary Data: Employ IR Spectroscopy and Mass Spectrometry as supporting techniques to provide additional structural confirmation.

By following this structured analytical approach, researchers and drug development professionals can confidently and accurately differentiate between these two critical positional isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. [5]2. Zhang, Q., et al. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 3(44), 21474-21481. 3. MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [7]4. Perjessy, A., et al. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 19(8), 855-869. [2]5. Budzikiewicz, H., & Spiteller, G. (1966). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 31(5), 1472–1476. [8]6. Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [9]7. Chein, R. J., et al. (2006). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 29(13), 1889-1901. [6]8. Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796-2799. [3]9. Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. 10. Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. [10]11. Nevešćanin, M., et al. (2008). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Journal of the Serbian Chemical Society, 73(11), 1089-1096. [11]12. PubChemLite. This compound (C7H9N3O). University of Luxembourg. [12]13. Defense Technical Information Center (DTIC). (1991). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [13]14. Wikipedia. Pyridine. [4]15. Abraham, R. J., & Siverns, T. M. (2005). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 645-654.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of N-(3-aminopyridin-2-yl)acetamide

[1]

Executive Safety Summary

Objective: To establish a self-validating protocol for the disposal of N-(3-aminopyridin-2-yl)acetamide (CAS: 6298-19-7) that mitigates exposure risks and ensures regulatory compliance.

Immediate Action Required: Treat this compound as a Hazardous Organic Waste .[1] While specific acute toxicity data for this exact isomer may be limited compared to parent aminopyridines, the structural presence of the pyridine ring and free amine dictates that it be handled as a potential neurotoxin and irritant.

Critical Hazard Profile:

  • Primary Risks: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory Irritation).[2]

  • Potential Risks: Acute Toxicity (Oral/Dermal) – inferred from the aminopyridine class behavior.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (exothermic neutralization risk).[3]

Chemical Identity & Physical Properties

Verification of the chemical identity is the first step in compliant disposal.[1]

PropertyDataOperational Implication
Chemical Name This compoundOfficial manifest name.[1][2][4]
CAS Number 6298-19-7Use for waste profile generation.[1]
Molecular Formula C₇H₉N₃OHigh nitrogen content; requires incineration.[1]
Physical State Solid (Off-white to yellow powder)Dust generation is a primary exposure vector.[1]
Solubility Soluble in DMSO, Methanol, dilute acidsDictates liquid waste stream selection.
Acidity/Basicity Weak Base (Pyridine nitrogen + Amine)DO NOT mix with concentrated acids in waste.[1]

Pre-Disposal Stabilization & Handling

Safety is determined by the actions taken before the chemical enters the waste bin.[1]

A. Solid Waste (Pure Substance)[1]
  • Quenching: Pure solid does not require chemical quenching unless it is potentially reactive with air/moisture (which this compound is not, though it is hygroscopic).

  • Containment:

    • Transfer the solid into a sealable, chemically resistant bag (polyethylene).

    • Double-bagging is mandatory to prevent particulate release during transport.[1]

    • Place the sealed bag into the Solid Hazardous Waste Drum .

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • pH Check: If the waste solution is highly acidic (pH < 2) due to workup procedures, neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste container.[1]

    • Causality: Adding acidic waste to a general organic waste drum (often containing amines) can cause rapid exothermic heating and drum pressurization.[1]

  • Solvent Segregation:

    • Scenario A (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO -> Stream A (Non-Halogenated Organic). [1]

    • Scenario B (Halogenated): If dissolved in DCM or Chloroform -> Stream B (Halogenated Organic). [1]

Waste Segregation Protocol

The following decision matrix ensures compliance with RCRA (USA) and CLP (EU) standards.

Waste Stream Classification
Waste TypeContainer LabelHazard Codes (RCRA/GHS)Disposal Method
Pure Solid / Contaminated PPE Hazardous Solid WasteToxic, IrritantHigh-Temperature Incineration
HPLC Effluent (w/ Buffer) Aqueous/Organic MixFlammable, IrritantFuel Blending / Incineration
Reaction Mother Liquor Organic SolventsFlammable, ToxicFuel Blending
Operational "Do Not" List
  • DO NOT dispose of down the drain.[1][5] The pyridine ring is resistant to biodegradation and toxic to aquatic life.[1]

  • DO NOT mix with oxidizers (e.g., peroxides, nitric acid). This increases the risk of fire in the waste storage area.[1]

  • DO NOT leave in open beakers in the fume hood to evaporate.[1]

Disposal Workflow Visualization

This logic flow ensures the correct decision is made at the point of generation.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure Substanceor DebrisLiquidPathSolution / LiquidStateCheck->LiquidPathReaction Mixor HPLC WasteBaggingDouble Bag inPolyethyleneSolidPath->BaggingSolventCheckSolvent Type?LiquidPath->SolventCheckBinSolidBin: SOLID HAZARDOUS(Tag: Toxic/Irritant)Bagging->BinSolidHalogenatedContains Halogens(DCM, Chloroform)SolventCheck->HalogenatedYesNonHalogenatedNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHalogenatedNoBinHaloCarboy: HALOGENATEDORGANIC WASTEHalogenated->BinHaloBinNonHaloCarboy: NON-HALOGENATEDORGANIC WASTENonHalogenated->BinNonHaloDestructionFinal Disposal:High-Temp IncinerationBinSolid->DestructionBinHalo->DestructionBinNonHalo->Destruction

Figure 1: Decision tree for the segregation of this compound waste.

Regulatory & Compliance Context

US EPA (RCRA)[1]
  • Status: While this compound is not explicitly listed on the P-list or U-list, its parent structure (Pyridine) is U196 .[1]

  • Determination: Generators must apply the "Mixture Rule" and "Derived-From Rule." If the waste exhibits toxicity characteristics (D038 for Pyridine if leachable), it must be managed as hazardous waste [1].[1]

  • Best Practice: Always classify as Hazardous Waste to avoid non-compliance penalties.

European CLP/REACH
  • Classification: The substance is classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) [2].[1][6]

  • Disposal Code (EWC): Typically falls under 07 01 04 * (other organic solvents, washing liquids and mother liquors).

Emergency Spill Procedures

In the event of accidental release outside of containment.

  • Evacuate & Ventilate: Remove personnel from the immediate area.

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersal, then sweep into a bag.

    • Liquids: Absorb with vermiculite or clay-based absorbent pads.[1]

  • Decontamination: Clean the surface with a mild soap solution followed by water. Do not use bleach (potential reaction with amines).[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Pyridine Derivatives. [Link]

  • PubChem. Compound Summary for this compound (CAS 6298-19-7). [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.